3-Ethylacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYRILAFFDKOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177223 | |
| Record name | Acetophenone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22699-70-3 | |
| Record name | Acetophenone, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethylacetophenone chemical properties and structure
An In-depth Technical Guide to 3-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, an aromatic ketone utilized as a key intermediate in organic synthesis and within the fragrance industry.[1][2] It details the compound's chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Chemical Structure and Identifiers
This compound, systematically named 1-(3-ethylphenyl)ethan-1-one, is an aromatic ketone characterized by an acetyl group and an ethyl group attached to a benzene (B151609) ring at the meta position relative to each other.[2][3][4]
| Identifier | Value |
| IUPAC Name | 1-(3-ethylphenyl)ethanone[3][4] |
| Synonyms | m-Ethylacetophenone, 3'-Ethylacetophenone, 1-(3-Ethylphenyl)ethanone[1][2][4] |
| CAS Number | 22699-70-3[1][3][4] |
| Molecular Formula | C₁₀H₁₂O[1][3][5] |
| Molecular Weight | 148.20 g/mol [1][4] |
| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)C[2][3][5] |
| InChI | InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3[2][3][4] |
| InChIKey | ZRYRILAFFDKOPB-UHFFFAOYSA-N[3][4][5] |
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1][3] It is characterized by limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[2][6]
| Property | Value |
| Appearance | Clear colourless to light yellow liquid[1][3] |
| Melting Point | -20 °C[7] |
| Boiling Point | Moderate (specific value not consistently reported)[2] |
| Density | Not specified |
| Solubility in water | 373.1 mg/L @ 25 °C (estimated)[6] |
| XLogP3-AA | 2.4[4][5] |
| Topological Polar Surface Area | 17.1 Ų[3][4] |
| Rotatable Bond Count | 2[3] |
| Heavy Atom Count | 11[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Data is available across various techniques:
-
Mass Spectrometry (MS): Mass spectra (electron ionization) are available for this compound, providing information on its molecular weight and fragmentation pattern.[3][4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra have been recorded, which are essential for elucidating the detailed molecular structure.[1][3][4][9]
-
Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic absorption bands for the carbonyl group and aromatic ring.[3][10][11]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
A representative method for the preparation of this compound involves the Friedel-Crafts acylation of a suitable starting material. One documented synthesis reacts acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane.[3]
Reaction: (3-ethyl-phenyl)-trimethyl-silane + Acetyl Chloride → this compound
Reagents and Conditions:
-
Reagent: Chlorinated aluminium (Aluminum chloride, AlCl₃)[3]
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)[3]
-
Temperature: 0 °C[3]
-
Reaction Time: 5 hours[3]
-
Yield: Approximately 86%[3]
Methodology:
-
A solution of (3-ethyl-phenyl)-trimethyl-silane is prepared in dichloromethane and cooled to 0 °C in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
Acetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
The reaction is stirred for 5 hours at 0 °C.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved via distillation under reduced pressure to afford pure this compound.
Mandatory Visualizations
Caption: A workflow diagram for the synthesis of this compound.
Caption: Logical workflow for the characterization of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Prevention: Avoid breathing vapor or spray.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Wash skin thoroughly after handling.
-
Response: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] If skin irritation occurs, wash the affected area with plenty of water.
-
Storage: Store in a cool, well-ventilated place. Keep containers tightly closed.
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Ensure adequate ventilation during use. Keep away from heat and sources of ignition.[12]
References
- 1. This compound | 22699-70-3 [chemicalbook.com]
- 2. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
- 6. This compound, 22699-70-3 [thegoodscentscompany.com]
- 7. This compound [stenutz.eu]
- 8. m-Ethylacetophenone [webbook.nist.gov]
- 9. This compound(22699-70-3) 1H NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound(22699-70-3) IR Spectrum [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to 3-Ethylacetophenone for Researchers and Drug Development Professionals
Introduction: 3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring a phenyl ring substituted with an ethyl group and an acetyl group, makes it a subject of interest in the development of novel compounds, particularly within the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows relevant to its application in research and development.
Core Molecular and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [2][3][4][5] |
| Molecular Weight | 148.20 g/mol | [2][4][6][7] |
| CAS Registry Number | 22699-70-3 | [2][3][4][6] |
| Appearance | Clear colourless to light yellow liquid | [1][4] |
| Boiling Point | 236.7 °C at 760 mmHg | [4] |
| Density | 0.963 g/cm³ | [4] |
| Flash Point | 92.4 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[5] | |
| Refractive Index | 1.507 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the preparation of this compound from ethylbenzene (B125841) and acetyl chloride through a Friedel-Crafts acylation reaction.
Materials:
-
Ethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stirrer in a fume hood. Ensure all glassware is dry.
-
To the flask, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.
-
Slowly add a solution of acetyl chloride in dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride, add ethylbenzene dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the synthesized this compound to determine its purity and confirm its identity.
Materials:
-
Synthesized this compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or hexane)
Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Microsyringe for sample injection
-
Vials for sample preparation
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Set the GC-MS parameters:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a steady rate (e.g., 10 °C/min).
-
Carrier Gas: Helium with a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Scan Range: A range appropriate for the expected molecular weight and fragments (e.g., 40-300 m/z).
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Acquire the data. The gas chromatogram will show the retention time of the compound, and the mass spectrometer will provide its mass spectrum.
-
Analyze the results:
-
The purity of the sample can be estimated from the relative peak area in the chromatogram.
-
The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak (m/z = 148) and characteristic fragment ions should be present.
-
Visualizations
The following diagrams illustrate key processes relevant to the synthesis and potential application of this compound in a research context.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway inhibited by an acetophenone derivative.
References
- 1. This compound | 22699-70-3 [chemicalbook.com]
- 2. m-Ethylacetophenone [webbook.nist.gov]
- 3. m-Ethylacetophenone [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m-Ethylacetophenone (CAS 22699-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Solubility of 3-Ethylacetophenone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Ethylacetophenone in organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing a detailed framework for solubility determination, including established experimental protocols and the underlying principles of solvent selection.
Introduction to this compound
This compound (CAS No. 22699-70-3) is an aromatic ketone with the molecular formula C₁₀H₁₂O. It is a colorless to pale yellow liquid at room temperature and is characterized by its chemical structure, which includes a phenyl ring, a ketone functional group, and an ethyl substituent. Its inherent hydrophobicity suggests limited solubility in water and better solubility in organic solvents.[1] Understanding its solubility profile is crucial for a variety of applications, including chemical synthesis, formulation development, and analytical chemistry.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible scientific literature. The available information is largely qualitative.
Table 1: Summary of this compound Solubility
| Solvent | Data Type | Solubility | Temperature (°C) |
| Water | Quantitative (estimated) | 373.1 mg/L | 25 |
| Ethanol | Qualitative | Soluble | Not Specified |
| Ether | Qualitative | Soluble | Not Specified |
Note: "Soluble" indicates that the substance dissolves to a significant extent, but specific quantitative limits have not been cited in the available literature.
Given the lack of specific data, experimental determination is necessary to ascertain the precise solubility of this compound in solvents relevant to a particular research or development project.
Experimental Protocol for Solubility Determination
A robust and widely accepted method for determining the equilibrium solubility of a solid or liquid in a solvent is the shake-flask method , followed by a suitable analytical technique for quantification, such as UV-Vis spectrophotometry.
Principle
An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer and quartz cuvettes
Detailed Methodology
Step 1: Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The λmax for acetophenone (B1666503) derivatives is typically in the UV range.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), which will be used to calculate the concentration of the unknown samples.
Step 2: Shake-Flask Method for Equilibrium Solubility
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.
-
Place the sealed vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is generally recommended.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solute to settle.
Step 3: Sample Analysis
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.
-
Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." Key factors include:
-
Polarity: As a moderately polar molecule, this compound is expected to have higher solubility in solvents of similar polarity.
-
Hydrogen Bonding: The ketone group can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solid and liquid solutes, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse, this guide provides researchers and professionals with a robust experimental framework to determine this critical physicochemical property. The detailed shake-flask method coupled with UV-Vis spectrophotometry offers a reliable and accurate approach. By understanding the principles of solubility and following a standardized protocol, scientists can generate the necessary data to support their research and development endeavors.
References
The Discovery and Enduring Legacy of Substituted Acetophenones: A Technical Guide for Researchers
Introduction
Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in the architecture of modern organic synthesis and medicinal chemistry. Characterized by an acetyl group attached to a variously substituted benzene (B151609) ring, these compounds serve as versatile building blocks for a vast array of complex molecules and exhibit a remarkable breadth of biological activities. Their journey from a 19th-century laboratory curiosity to indispensable scaffolds in contemporary drug discovery is a testament to their chemical tractability and pharmacological potential. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of substituted acetophenones, tailored for researchers, scientists, and drug development professionals.
A Rich History: From Hypnotics to Modern Therapeutics
The story of acetophenones begins in 1857 with the first synthesis of the parent compound, acetophenone (B1666503), by French chemist Charles Friedel. Initially noted for its pleasant, orange-blossom-like scent, it found early use in the fragrance industry. Its physiological properties were also investigated, leading to its use as a sleep-inducing agent under the name "hypnone" in the late 19th and early 20th centuries.[1][2] This early foray into medicinal applications foreshadowed the immense therapeutic potential that would be unlocked with the advent of substituted derivatives.
The synthetic landscape for acetophenones was revolutionized in 1877 with the discovery of the Friedel-Crafts acylation by Charles Friedel and James Mason Crafts. This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, provided a direct and versatile method for synthesizing a wide range of substituted acetophenones. Another foundational reaction, the Claisen condensation , discovered by Rainer Ludwig Claisen in 1887, offered a pathway to β-keto esters and related structures, further expanding the synthetic toolkit for elaborating acetophenone scaffolds.
The late 19th and early 20th centuries saw the emergence of the first synthetic drugs, many of which were simple derivatives of coal tar chemicals. While not direct acetophenone derivatives, the development of early analgesics and antipyretics like phenacetin (introduced in 1887) and the sedative chloral hydrate (synthesized in 1832 and introduced medically in 1869) set the stage for the systematic exploration of synthetic small molecules for therapeutic purposes.[3][4][5][6][7] Phenacetin, an acetylated aniline (B41778) derivative, highlighted the therapeutic potential of modifying simple aromatic structures.[3]
The mid-20th century witnessed the development of more complex substituted acetophenones with significant pharmacological activity. A notable example is amfepramone (diethylpropion) , introduced as an appetite suppressant in 1958. This was followed by the development of bupropion in 1966, an antidepressant that was later also approved for smoking cessation.[8] The history of these drugs illustrates the evolution of drug design, moving from serendipitous discoveries to targeted programs aimed at developing agents with specific pharmacological profiles.[9] The development of anticonvulsant and hypnotic drugs, from early bromides and barbiturates to modern agents, provides a broader context for the search for neurologically active compounds, a search in which substituted acetophenones continue to play a role.[6][10][11][12][13][14]
Synthesis of Substituted Acetophenones: Key Methodologies
The synthesis of substituted acetophenones is a well-established field in organic chemistry, with a variety of reliable methods at the disposal of researchers. The choice of method often depends on the desired substitution pattern and the nature of the substituents.
Friedel-Crafts Acylation
The Friedel-Crafts acylation remains a primary method for the synthesis of substituted acetophenones. This electrophilic aromatic substitution reaction typically involves the reaction of a substituted benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-Bromoacetophenone
This protocol describes the synthesis of 4-bromoacetophenone via the Friedel-Crafts acylation of bromobenzene (B47551).
-
Materials: Bromobenzene, acetic anhydride, anhydrous aluminum chloride, carbon disulfide (solvent), ice, hydrochloric acid, calcium chloride.
-
Procedure:
-
In a suitable reaction flask, a mixture of bromobenzene and carbon disulfide is prepared.
-
Anhydrous aluminum chloride is added to the mixture, and it is cooled in an ice bath.
-
Acetic anhydride is added dropwise to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to proceed, often with continued stirring.
-
The reaction is quenched by carefully pouring the mixture onto ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed, and dried (e.g., with calcium chloride).
-
The solvent is removed by distillation, and the crude product is purified by distillation under reduced pressure or recrystallization.[15]
-
A similar procedure can be employed for the synthesis of other halo- and alkyl-substituted acetophenones, such as 4-chloroacetophenone, 4-methylacetophenone, and 4-methoxyacetophenone, with reported yields ranging from 74% to 94%.[15]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). This reaction is a cornerstone for the synthesis of a vast library of biologically active compounds.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of chalcones from a substituted acetophenone and a substituted benzaldehyde (B42025).
-
Materials: Substituted acetophenone, substituted benzaldehyde, sodium hydroxide (B78521) (or potassium hydroxide), ethanol (B145695) (solvent), crushed ice, hydrochloric acid.
-
Procedure:
-
Equimolar amounts of the substituted acetophenone and substituted benzaldehyde are dissolved in ethanol in a reaction flask.
-
The mixture is cooled in an ice bath.
-
An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture.
-
The reaction is stirred for several hours at low temperature or room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid chalcone is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Other Synthetic Methods
Beyond the classical methods, modern organic synthesis has introduced more efficient and environmentally friendly approaches.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner reactions in shorter timeframes for both Friedel-Crafts type reactions and Claisen-Schmidt condensations.[16][17][18][19][20] For instance, the condensation of o-hydroxy acetophenones with aromatic aldehydes in the presence of anhydrous potassium carbonate under microwave irradiation can afford chalcones in 85-90% yields within 3-5 minutes.[18]
-
Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with grinding or ball milling, reduces waste and simplifies purification. The solvent-free synthesis of chalcones by grinding a substituted acetophenone and a benzaldehyde with solid sodium hydroxide is a notable example of a green chemistry approach.[21][22]
Table 1: Selected Synthetic Yields for Substituted Acetophenones and Derivatives
| Product | Starting Materials | Method | Yield (%) | Reference(s) |
| 4-Chloroacetophenone | Chlorobenzene, Acetic Anhydride | Friedel-Crafts | 74-78 | [15] |
| 4-Methylacetophenone | Toluene, Acetic Anhydride | Friedel-Crafts | 85-89 | [15] |
| 4-Methoxyacetophenone | Anisole, Acetic Anhydride | Friedel-Crafts | 90-94 | [15] |
| 4-Ethylacetophenone | Ethylbenzene, Acetic Anhydride | Friedel-Crafts | 86 | [23] |
| o-Nitroacetophenone | o-Nitrobenzoyl chloride, Diethyl malonate | Malonic ester synthesis | 82-83 | [24] |
| Chalcone | Acetophenone, Benzaldehyde | Microwave-assisted Claisen-Schmidt | 90-98 | [17] |
| o-Hydroxy Chalcones | o-Hydroxy acetophenones, Aromatic aldehydes | Microwave-assisted Claisen-Schmidt | 85-90 | [18] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of substituted acetophenones are crucial for their characterization, purification, and application. These properties are significantly influenced by the nature and position of the substituents on the aromatic ring.
Table 2: Physical Properties of Selected Substituted Acetophenones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 | Slightly soluble in water; soluble in organic solvents[3][25][26] |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 3-6 | 213 | Slightly soluble in water; soluble in fat[9][27][28][29][30] |
| 4'-Aminoacetophenone | C₈H₉NO | 135.16 | 103-107 | 293-295 | Soluble in hot water, alcohol, ether[2][10][12][31][32][33] |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 14-18 | 232 | Insoluble in water; soluble in organic solvents[1][14][26][34][35] |
| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76-78 | 202 | Slightly soluble in ethanol; soluble in hot water, ether[8][24][33][36][37] |
| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | 50-51 | 256 | Insoluble in water |
| 4'-Ethylacetophenone | C₁₀H₁₂O | 148.21 | -20.6 | 245 | Sparingly soluble in water; soluble in organic solvents[38] |
| 4'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 38-40 | 258 | Insoluble in water; soluble in most fixed oils |
Spectroscopic Characterization
The structural elucidation of substituted acetophenones relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
IR Spectroscopy: Key characteristic absorptions include a strong C=O stretching band for the ketone group (typically in the range of 1670-1700 cm⁻¹), C-H stretching bands for the aromatic ring and the methyl group, and bands corresponding to the specific substituents (e.g., O-H stretch for hydroxyacetophenones, N-O stretches for nitroacetophenones).
-
¹H NMR Spectroscopy: The ¹H NMR spectra of substituted acetophenones typically show a singlet for the methyl protons of the acetyl group (usually around δ 2.5-2.7 ppm) and a set of signals in the aromatic region (δ 7.0-8.5 ppm), the pattern and chemical shifts of which are diagnostic of the substitution pattern on the benzene ring.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra exhibit a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >195 ppm), along with signals for the aromatic carbons and the methyl carbon of the acetyl group.
Table 3: Selected Spectroscopic Data for Substituted Acetophenones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |
| 4-Chloroacetophenone | 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H) | 196.8, 139.6, 135.4, 129.7, 128.9, 26.5 | C=O ~1685 | [17][19][39] |
| 2-Hydroxyacetophenone | 12.25 (s, 1H, OH), 7.75-6.80 (m, 4H), 2.61 (s, 3H) | 204.6, 162.4, 136.4, 130.8, 119.7, 118.9, 118.3, 26.5 | O-H ~3400, C=O ~1645 | [7][9][20][34] |
| 4-Aminoacetophenone | 7.75 (d, 2H), 6.60 (d, 2H), 4.15 (s, 2H, NH₂), 2.45 (s, 3H) | - | NH₂ ~3350, 3230, C=O ~1655 | [27][33][37] |
| 3-Nitroacetophenone | 8.75 (t, 1H), 8.40 (dd, 1H), 8.30 (dd, 1H), 7.70 (t, 1H), 2.70 (s, 3H) | - | NO₂ ~1530, 1350, C=O ~1700 | [36][40][41][42] |
| 4-Bromoacetophenone | 7.83-7.84 (q, 2H), 7.61-7.63 (q, 2H), 2.60 (s, 3H) | 197.1, 135.8, 131.9, 129.8, 128.4, 26.5 | C=O ~1685 | [39][43] |
| 4-Methoxyacetophenone | 7.91 (d, 2H), 6.91 (d, 2H), 3.84 (s, 3H), 2.53 (s, 3H) | 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | C-O ~1260, C=O ~1675 | [44] |
| 4-Ethylacetophenone | 7.88 (d, 2H), 7.28 (d, 2H), 2.95 (q, 2H), 2.60 (s, 3H), 1.25 (t, 3H) | - | C=O ~1685 | [45] |
A Hub of Biological Activity: Applications in Drug Discovery
Substituted acetophenones are prolific scaffolds in medicinal chemistry, giving rise to a multitude of derivatives with a wide spectrum of biological activities. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.
Table 4: Selected Biological Activities and IC₅₀ Values of Acetophenone Derivatives
| Derivative Class | Biological Activity | Example Compound/Target | IC₅₀ Value | Reference(s) |
| Chalcones | Anticancer | HCT116 colorectal cancer cells | 4.1 µM | [46] |
| Chalcones | Anticancer | A549 lung cancer cells | 1.3-186.2 µM | [44] |
| Chalcones | Anti-inflammatory | RAW 264.7 cells | 26.4-79.4 µM | |
| Chalcones | Antimicrobial | Staphylococcus aureus | MIC = 1 µg/mL | |
| Pyrazoles | Anticancer | Glioblastoma stem cells | <10 µM | |
| Prenylated Acetophenones | Anticancer | MCF-7 breast cancer cells | 25.6-80.2 µM | |
| Thiosemicarbazones | Antifungal | Candida albicans | - | [19] |
Mechanism of Action and Signaling Pathways
The diverse biological effects of substituted acetophenones are a result of their interaction with a variety of cellular targets and signaling pathways.
-
Anticancer Activity: Many acetophenone derivatives, particularly chalcones, exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. They have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways.[23][46] For example, some chalcones can induce the phosphorylation of p38 and JNK, members of the MAPK family, leading to the activation of apoptotic cascades. They can also interfere with the assembly of microtubules, which are essential for cell division.[31]
-
Anti-inflammatory Activity: The anti-inflammatory properties of certain acetophenone derivatives are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory mediators.
Mandatory Visualizations
Synthetic Workflows
Caption: Generalized experimental workflows for the synthesis of substituted acetophenones.
Signaling Pathways
Caption: Simplified diagrams of key signaling pathways modulated by acetophenone derivatives.
Conclusion and Future Outlook
From their historical roots as early synthetic pharmaceuticals and fragrances to their current status as privileged scaffolds in drug discovery, substituted acetophenones have demonstrated enduring relevance. The synthetic versatility afforded by classic reactions like the Friedel-Crafts acylation and Claisen-Schmidt condensation, now enhanced by modern techniques, ensures a continuous supply of novel derivatives for biological screening. The broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the therapeutic potential of this chemical class. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and the exploration of novel applications in areas such as materials science and agrochemicals. The rich history and promising future of substituted acetophenones ensure their continued importance in the landscape of chemical and biomedical research.
References
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- 28. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum [chemicalbook.com]
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- 37. 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 1H NMR spectrum [chemicalbook.com]
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- 44. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 45. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. researchgate.net [researchgate.net]
3-Ethylacetophenone: A Technical Review of its Disputed Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylacetophenone, a ketone with aromatic properties, has been cataloged by some chemical suppliers as a naturally occurring compound found in plants of the genus Capsicum annuum. However, a thorough review of peer-reviewed scientific literature on the volatile and non-volatile compounds isolated from Capsicum species fails to corroborate this claim. Furthermore, specialized databases in the flavor and fragrance industry explicitly state that this compound is not found in nature. This technical guide provides a comprehensive overview of the current, albeit conflicting, information regarding the natural occurrence of this compound. It also presents a generalized experimental protocol for the analysis of alkylphenones in plant matrices and a putative biosynthetic pathway, while highlighting the conspicuous absence of quantitative data and its involvement in any known signaling pathways.
Natural Occurrence: A Tale of Contradiction
The presence of this compound in the natural world is a subject of conflicting reports. While some commercial chemical suppliers list Capsicum annuum as a natural source[1], extensive studies of the volatile organic compounds in various Capsicum species do not report its presence. In contrast, The Good Scents Company, a database specializing in fragrance and flavor compounds, asserts that this compound is "not found in nature"[2]. This significant discrepancy underscores the need for verifiable, peer-reviewed scientific evidence to substantiate any claims of its natural origin.
Table 1: Conflicting Reports on the Natural Occurrence of this compound
| Source Type | Claim | Specific Organism Cited | Supporting Scientific Literature |
| Chemical Supplier[1] | Naturally Occurring | Capsicum annuum | Not provided |
| Flavor & Fragrance Database[2] | Not Found in Nature | N/A | Not applicable |
| Peer-Reviewed Literature | Not Reported | N/A | Extensive research on Capsicum volatiles does not list this compound. |
Putative Biosynthesis of Alkylphenones in Plants
While a specific biosynthetic pathway for this compound in plants has not been elucidated, a general understanding of acetophenone (B1666503) and alkylphenol biosynthesis can provide a hypothetical framework. The biosynthesis of phenolic compounds in plants primarily follows the shikimate and acetate-malonate pathways[3]. Acetophenones are typically formed via the β-oxidative pathway from cinnamic acid derivatives, which themselves originate from the shikimate pathway[4]. The alkyl side chain, in this case, an ethyl group, could potentially be introduced through the action of specific synthases utilizing fatty acyl-CoA starter units[5][6].
Caption: A putative biosynthetic pathway for this compound in plants.
Experimental Protocols: Analysis of Alkylphenones in Plant Material
Although no specific protocol for this compound has been published, a general methodology for the analysis of volatile and semi-volatile aromatic ketones in plant matrices can be adapted. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for its high separation efficiency and definitive identification capabilities[7].
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Homogenization: Weigh approximately 2-5 g of fresh plant material (e.g., Capsicum annuum fruit) and homogenize in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) or deionized water. For dried material, a preliminary rehydration step may be necessary.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methylacetophenone or another structurally similar compound not expected to be in the sample) to the homogenate.
-
Incubation: Place the homogenized sample in a sealed headspace vial. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with gentle agitation to facilitate the release of volatile compounds into the headspace.
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds[7].
-
Oven Temperature Program: An initial temperature of 50°C (hold for 2 min), ramped to 250°C at a rate of 5-10°C/min, with a final hold for 5-10 min. This program should be optimized based on the specific analytes and column.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as NIST and Wiley, and by comparing the retention index with literature values[8][9].
-
Caption: A generalized workflow for the analysis of alkylphenones in plant material using HS-SPME-GC-MS.
Signaling Pathways
Currently, there is no scientific literature available that describes the involvement of this compound in any signaling pathways in any organism.
Conclusion
The assertion that this compound is a naturally occurring compound, particularly in Capsicum annuum, remains unsubstantiated by rigorous, peer-reviewed scientific evidence. The conflicting information from commercial suppliers and specialized databases highlights a critical data gap. For researchers, scientists, and drug development professionals, it is imperative to approach this claim with caution and to rely on verifiable scientific literature. Future research, employing sensitive analytical techniques such as the GC-MS protocol outlined herein, is necessary to definitively determine the presence or absence of this compound in Capsicum annuum and other natural sources. Until such evidence is presented, its status as a natural product should be considered unconfirmed.
References
- 1. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 22699-70-3 [thegoodscentscompany.com]
- 3. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOPICS IN THE BIOSYNTHESIS OF PLANT PHENOLS | International Society for Horticultural Science [ishs.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m-Ethylacetophenone [webbook.nist.gov]
The Multifaceted Role of Acetophenone Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone (B1666503), a simple aromatic ketone, and its derivatives represent a versatile and highly valuable scaffold in the field of medicinal chemistry. These compounds serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. The inherent chemical reactivity of the acetophenone core, characterized by a reactive ketone group and an aromatic ring amenable to substitution, allows for extensive structural modifications to modulate pharmacological properties.[1] This adaptability has led to the discovery and development of acetophenone derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an in-depth overview of the biological activities of acetophenone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity
Acetophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2]
Quantitative Anticancer Data
The cytotoxic effects of various acetophenone derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Meliquercifolin A | HeLa | 2.6 | [3][4] |
| Acrovestone | A-549 | 0.98 (µg/mL) | [3] |
| Acrovestone | L-1210 | 2.95 (µg/mL) | [3] |
| Acrovestone | P-388 | 3.28 (µg/mL) | [3] |
| Compound 81 | MCF-7 | 33.5 | [2][3] |
| Compound 85 | MCF-7 | 25.6 | [2][3] |
| Acronyculatin P | MCF-7 | 56.8 | [2] |
| Acronyculatin Q | MCF-7 | 40.4 | [2] |
| Acronyculatin R | MCF-7 | 69.1 | [2] |
| Eupatofortunone | MCF-7 | 82.15 | [2] |
| Eupatofortunone | A549 | 86.63 | [2] |
| NCH-2 | H1299 | 4.5–11.4 | [5] |
| NCH-4 | H1299 | 4.5–11.4 | [5] |
| NCH-5 | H1299 | 4.5–11.4 | [5] |
| NCH-6 | H1299 | 4.5–11.4 | [5] |
| NCH-8 | H1299 | 4.5–11.4 | [5] |
| NCH-10 | H1299 | 4.5–11.4 | [5] |
| NCH-2 | MCF-7 | 4.3–15.7 | [5] |
| NCH-4 | MCF-7 | 4.3–15.7 | [5] |
| NCH-5 | MCF-7 | 4.3–15.7 | [5] |
| NCH-6 | MCF-7 | 4.3–15.7 | [5] |
| NCH-8 | MCF-7 | 4.3–15.7 | [5] |
| NCH-10 | MCF-7 | 4.3–15.7 | [5] |
| NCH-2 | HepG2 | 2.7–4.1 | [5] |
| NCH-4 | HepG2 | 2.7–4.1 | [5] |
| NCH-5 | HepG2 | 2.7–4.1 | [5] |
| NCH-6 | HepG2 | 2.7–4.1 | [5] |
| NCH-8 | HepG2 | 2.7–4.1 | [5] |
| NCH-10 | HepG2 | 2.7–4.1 | [5] |
| NCH-2 | K562 | 4.9–19.7 | [5] |
| NCH-4 | K562 | 4.9–19.7 | [5] |
| NCH-5 | K562 | 4.9–19.7 | [5] |
| NCH-6 | K562 | 4.9–19.7 | [5] |
| NCH-8 | K562 | 4.9–19.7 | [5] |
| NCH-10 | K562 | 4.9–19.7 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Culture medium
-
Acetophenone derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the acetophenone derivatives and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[3][7] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[3][7]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathways in Anticancer Activity
Benzylideneacetophenone derivatives, a class of chalcones, have been shown to exert their anti-inflammatory and potential anticancer effects by modulating the MAPK signaling pathway and inhibiting the nuclear translocation of NF-κB.[8]
Antimicrobial Activity
A significant number of acetophenone derivatives have been reported to possess antibacterial and antifungal properties.[9][10] Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar (B569324) diffusion assays.
Quantitative Antimicrobial Data
The following table summarizes the antibacterial activity of selected acetophenone derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Compound 2 | E. coli | 16 | [9] |
| Compound 2 | K. pneumoniae | 18 | [9] |
| Compound 3 | E. coli | 12 | [9] |
| Compound 3 | K. pneumoniae | 15 | [9] |
| Compound 4 | E. coli | 10 | [9] |
| Compound 4 | K. pneumoniae | 16 | [9] |
| Compound 5 | E. coli | 15 | [9] |
| 4-methyl acetophenone | Bacillus subtilis | - | [11] |
| 2-hydroxy acetophenone | Bacillus subtilis | - | [11] |
| 3-bromo acetophenone | Bacillus subtilis | - | [11] |
| 4-ethoxy acetophenone | Bacillus subtilis | - | [11] |
| 3-nitro acetophenone | Bacillus subtilis | - | [11] |
| 4-nitro acetophenone | Bacillus subtilis | - | [11] |
Note: Specific zone of inhibition values for the latter compounds were not provided in the abstract.
Experimental Protocol: Agar Disc Diffusion Method
The Kirby-Bauer agar disc diffusion method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[12]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial cultures
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Filter paper discs impregnated with acetophenone derivatives
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]
-
Disc Application: Aseptically place the filter paper discs impregnated with the acetophenone derivatives onto the inoculated agar surface.[12] Ensure discs are at least 24 mm apart.[12]
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Anti-inflammatory Activity
Certain acetophenone derivatives, such as apocynin and paeonol, have demonstrated notable anti-inflammatory properties with minimal side effects.[3] Their activity is often assessed using in vivo models like the carrageenan-induced paw edema test.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of several acetophenone derivatives is presented below.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Acrolione A | RAW 264.7 cells | 26.4 | [2][3] |
| Acrolione C | RAW 264.7 cells | 46.0 | [2][3] |
| Acrolione D | RAW 264.7 cells | 79.4 | [2][3] |
| Acrolione E | RAW 264.7 cells | 57.3 | [2][3] |
| Compound 45 | fMLP/CB-induced superoxide (B77818) anion release | 21.37 (µg/mL) | [2] |
| Compound 46 | fMLP/CB-induced superoxide anion release | 23.24 (µg/mL) | [2] |
| Compound 47 | fMLP/CB-induced superoxide anion release | 30.61 (µg/mL) | [2] |
| Compound 45 | Elastase release | 27.35 (µg/mL) | [2] |
| Compound 46 | Elastase release | 26.62 (µg/mL) | [2] |
| Compound 47 | Elastase release | 28.73 (µg/mL) | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Acetophenone derivatives (test compounds)
-
Vehicle control and standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight with free access to water.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.[1]
-
Compound Administration: Administer the acetophenone derivatives, vehicle, or standard drug to the respective groups of animals (e.g., via oral gavage).
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.05-0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each animal.[1][15]
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antioxidant Activity
Many acetophenone derivatives exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating this activity.
Quantitative Antioxidant Data
The antioxidant capacity of a specific acetophenone glycoside is noted below.
| Compound/Derivative | Assay | IC50 | Reference |
| Acetophenone glycoside (177) | DPPH scavenging | 34.62 µg/mL | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[4]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Acetophenone derivatives (test compounds)
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the acetophenone derivatives and the positive control in a suitable solvent.[4]
-
Reaction Mixture: Mix the sample solutions with the DPPH working solution.[4]
-
Incubation: Incubate the reaction mixtures in the dark for a specific period (e.g., 30 minutes).[4]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[4]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways in Antioxidant Activity
Derivatives of dihydroxyacetophenone have been shown to mitigate oxidative stress through the activation of the Nrf2/HO-1 signaling pathway.[16] Under oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[16]
Structure-Activity Relationship (SAR)
The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Anticancer Activity: For chalcones derived from 4'-morpholinoacetophenone, substitutions at the 4-position of the second phenyl ring with electron-withdrawing groups like trifluoromethyl or nitro groups, or electron-donating groups like dimethylamino, have been shown to enhance antiproliferative activity.[17]
-
Antimicrobial Activity: The presence of hydroxyl and nitro groups, as well as halogen atoms like bromine, on the acetophenone scaffold appears to be favorable for antibacterial activity.[11] For instance, 4-nitroacetophenone has been identified as a potent agent against bacterial slim.[11]
-
Anti-inflammatory and Antioxidant Activity: For benzylideneacetophenone derivatives, the presence of electron-donating groups at the para-position of both aromatic rings seems to enhance anti-inflammatory and antioxidant activities.[18]
Conclusion
The acetophenone scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The ease of synthesis and the ability to introduce a wide variety of substituents have enabled the development of derivatives with potent and selective activities against a range of diseases.[19] The exploration of their mechanisms of action, particularly their interactions with key signaling pathways, continues to provide valuable insights for rational drug design. Further research into the structure-activity relationships of acetophenone derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. inotiv.com [inotiv.com]
- 15. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Toxicological Profile of 3-Ethylacetophenone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for 3-Ethylacetophenone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. A significant lack of direct experimental toxicological data for this compound necessitates a reliance on hazard classifications and read-across data from structurally similar compounds.
Executive Summary
This compound (CAS No. 22699-70-3) is an aromatic ketone with applications in various industries. A thorough review of publicly available literature and databases reveals a notable absence of comprehensive toxicological studies directly investigating this compound. The primary available information consists of Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements, which suggest potential for skin, eye, and respiratory irritation.[1][2] Due to the scarcity of direct quantitative data, a read-across approach, utilizing data from structurally similar analogues such as acetophenone (B1666503) and 4'-methylacetophenone (B140295), is a scientifically supported method to provisionally assess the toxicological profile of this compound. This guide provides the available hazard classifications, a summary of toxicological data for read-across analogues, an overview of standard experimental protocols, and a proposed workflow for toxicological assessment in the context of limited data.
Hazard Classification of this compound
The GHS classifications for this compound are not consistently reported across all databases, highlighting the need for empirical testing. The available classifications from PubChem are summarized below.[1]
| Hazard Class | Hazard Category | GHS Hazard Statement(s) | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
Read-Across Toxicological Data for Analogue Compounds
In the absence of direct toxicological data for this compound, a read-across approach is a valuable tool for preliminary hazard assessment.[3] Acetophenone and 4'-methylacetophenone are appropriate structural analogues.
| Toxicological Endpoint | Acetophenone (CAS No. 98-86-2) | 4'-Methylacetophenone (CAS No. 122-00-9) |
| Acute Oral Toxicity | Minimal acute toxicity (Category IV)[4] | LD50 (Rat): 1400 mg/kg[5] |
| Acute Dermal Toxicity | Minimal acute toxicity (Category IV)[4] | No data available |
| Acute Inhalation Toxicity | Moderately toxic[4] | No data available |
| Skin Irritation | Mildly or slightly irritating in rodents (Category IV)[4] | Moderate skin irritation[5] |
| Eye Irritation | Severely damaging (Category I)[4] | No data available |
| Genotoxicity | Not classified as a germ cell mutagen | Not mutagenic in Ames test; Not clastogenic in in vitro micronucleus test[6] |
| Carcinogenicity | Not classifiable as to human carcinogenicity (Group D)[7] | Not listed as a carcinogen by IARC, NTP, or CA Prop 65 |
| Reproductive Toxicity | Not classified as a reproductive toxicant | No data available |
Standardized Experimental Protocols
Should direct testing of this compound be undertaken, the following Organisation for Economic Co-operation and Development (OECD) guidelines represent the standard methodologies.
Acute Toxicity
-
Oral Toxicity (OECD 423): This method involves a stepwise procedure with the use of a small number of animals per step.[8] The substance is administered orally at one of the defined dose levels. The absence or presence of compound-related mortality determines the next step.[8]
-
Dermal Toxicity (OECD 402): This guideline involves the application of the test substance to the skin of experimental animals, typically for 24 hours.[9] Observations for signs of toxicity are made for at least 14 days.
-
Inhalation Toxicity (OECD 403): This test exposes animals to the test substance as a gas, vapor, aerosol, or dust for a defined period. Animals are observed for signs of toxicity and mortality during and after exposure.
Skin and Eye Irritation
-
In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis (RhE) models.[10][11][12] The test chemical is applied topically, and cell viability is measured to determine the irritation potential.[10][12][13][14]
-
Acute Eye Irritation/Corrosion (OECD 405): This in vivo test involves applying a single dose of the substance to one eye of an experimental animal.[15][16][17][18] The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[15][16][18]
Genotoxicity
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[19]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[19][20]
Visualizations
Proposed Toxicological Assessment Workflow for this compound
The following diagram illustrates a logical workflow for assessing the toxicology of a substance like this compound, for which limited data is available.
Conclusion
The available toxicological data for this compound is insufficient to perform a comprehensive risk assessment. The GHS classifications, while providing initial hazard identification, are not a substitute for robust experimental data. The use of a read-across approach with data from acetophenone and 4'-methylacetophenone suggests that this compound may have a low to moderate order of acute toxicity and is likely to be a skin and eye irritant. However, these are predictions and should be confirmed with empirical data. Should further testing be required, standardized OECD guidelines provide clear protocols for a comprehensive toxicological evaluation. The proposed workflow illustrates a systematic approach to address the current data gaps for this compound.
References
- 1. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]
- 4. epa.gov [epa.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. umwelt-online.de [umwelt-online.de]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. mbresearch.com [mbresearch.com]
- 12. iivs.org [iivs.org]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. oecd.org [oecd.org]
- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. gov.uk [gov.uk]
- 20. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
An In-depth Technical Guide to the Safety and Handling of 1-(3-ethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment.
Introduction
1-(3-ethylphenyl)ethanone, also known as 3'-ethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1] Its structural features, including a substituted benzene (B151609) ring and a ketone group, make it a compound of interest in organic synthesis and potentially in the development of new chemical entities. As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This technical guide provides a comprehensive overview of the available safety and handling information for 1-(3-ethylphenyl)ethanone. Due to the limited availability of specific experimental data for this compound, a read-across approach has been employed, incorporating data from structurally similar aromatic ketones. This guide also outlines standardized experimental protocols for the assessment of chemical safety and explores potential biological interactions based on the broader class of acetophenone (B1666503) derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(3-ethylphenyl)ethanone is presented in the table below. These properties are essential for understanding the substance's behavior and for conducting a thorough risk assessment.
| Property | Value | Reference |
| CAS Number | 22699-70-3 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Clear colourless to light yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Solubility | Not miscible or difficult to mix in water. Soluble in alcohol. | |
| LogP (Octanol/Water Partition Coefficient) | 2.198 (Predicted) | [2] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(3-ethylphenyl)ethanone is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 31493[3]
Primary Hazards:
-
Irritant: Causes skin, eye, and respiratory irritation.[3]
Safety and Handling
Proper handling of 1-(3-ethylphenyl)ethanone is crucial to minimize exposure and prevent adverse health effects. The following procedures are recommended:
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge. | To prevent respiratory tract irritation. |
Engineering Controls
-
Work with 1-(3-ethylphenyl)ethanone in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Incompatible materials: Strong oxidizing agents.
Spills and Disposal
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Toxicological Data (Read-Across Approach)
Direct experimental toxicological data for 1-(3-ethylphenyl)ethanone is limited. Therefore, data from structurally similar compounds are presented here as a conservative estimate of its potential toxicity. It is crucial to note that these are not direct data for 1-(3-ethylphenyl)ethanone and should be interpreted with caution.
| Endpoint | Test Species | Route of Administration | Value | Reference (for analogous compound) |
| Acute Oral Toxicity (LD50) | Mouse | Oral | > 2 g/kg (for 4'-ethylacetophenone (B57664) oxime) | [4] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 500 - 1000 mg/kg (estimated for a similar compound) | [5] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | No data available |
Note on QSAR Predictions: In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of chemicals.[2][6][7][8][9] These computational models use the chemical structure to estimate toxicological endpoints. For a definitive risk assessment, experimental verification is recommended.
Ecotoxicological Data (Read-Across Approach)
| Endpoint | Test Species | Duration | Value | Reference (for analogous compound) |
| Fish Toxicity (LC50) | Not specified | 96 hours | Not available | |
| Daphnia Toxicity (EC50) | Daphnia magna | 48 hours | Not available | |
| Algae Toxicity (EC50) | Not specified | 72 hours | Not available |
Environmental Fate:
-
Biodegradability: No specific data is available for 1-(3-ethylphenyl)ethanone. Aromatic ketones can vary in their biodegradability.
-
Bioaccumulation: The predicted octanol-water partition coefficient (LogP) of 2.198 suggests a moderate potential for bioaccumulation.[2]
Potential Biological Signaling Pathways
While no studies have directly investigated the biological signaling pathways affected by 1-(3-ethylphenyl)ethanone, research on structurally related acetophenone derivatives suggests potential interactions with key cellular pathways involved in inflammation and cell proliferation.
Benzylideneacetophenone derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
Furthermore, some acetophenone derivatives have been reported to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by acetophenone derivatives, based on existing literature.
Experimental Protocols for Safety Assessment
The following section outlines standardized experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are the internationally accepted methods for assessing the safety of chemical substances.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Principle: A sequential dosing of single animals, one at a time, at a minimum of 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed individually with access to standard laboratory diet and water ad libitum.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered in a single dose by gavage.
-
Procedure:
-
A starting dose is selected based on available information (e.g., from related compounds).
-
A single animal is dosed.
-
If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a specified number of reversals in outcome occur).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)
Objective: To identify substances that are irritant to the skin.
Principle: The test substance is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. Cell viability is measured to assess the cytotoxic effect of the substance.
Methodology:
-
RhE Model: A commercially available, validated RhE model is used.
-
Test Substance Application: A small amount of the test substance (liquid or solid) is applied to the surface of the RhE tissue.
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).
-
Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a specified time (e.g., 42 hours).
-
Cell Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Test Guideline 492)
Objective: To identify substances that are irritant to the eyes.
Principle: Similar to the skin irritation test, this method uses a three-dimensional Reconstructed Human Cornea-like Epithelium (RhCE) model. The test substance is applied to the surface of the tissue, and cell viability is measured.
Methodology:
-
RhCE Model: A validated, commercially available RhCE model is used.
-
Test Substance Application: The test substance is applied to the epithelial surface of the RhCE tissue.
-
Exposure: Tissues are exposed for a defined period.
-
Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay.
-
Data Analysis: The viability of the treated tissues is compared to negative controls. A substance is classified as an eye irritant if the tissue viability falls below a predefined threshold.
Conclusion
1-(3-ethylphenyl)ethanone is an aromatic ketone that should be handled with care due to its potential to cause skin, eye, and respiratory irritation. While specific experimental toxicological and ecotoxicological data are limited, a read-across approach from structurally similar compounds suggests moderate acute dermal toxicity and a moderate potential for bioaccumulation. The broader class of acetophenone derivatives has been shown to interact with important cellular signaling pathways, indicating a potential for biological activity that warrants further investigation.
For a comprehensive safety assessment, it is recommended that experimental studies be conducted following standardized OECD guidelines. The in vitro methods for skin and eye irritation testing provide reliable alternatives to traditional animal testing for these endpoints. As with all chemicals, a thorough risk assessment should be performed before use, and all handling should be conducted in accordance with established laboratory safety protocols.
References
- 1. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. RTECS NUMBER-AM8489000-Chemical Toxicity Database [drugfuture.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50 [mdpi.com]
- 7. QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 8. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing and Purchasing Research-Grade 3-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the procurement and quality assessment of research-grade 3-Ethylacetophenone (CAS No. 22699-70-3). This document outlines key suppliers, purity specifications, and detailed experimental protocols for quality control. Furthermore, it explores the role of the acetophenone (B1666503) scaffold in the development of targeted therapeutics.
Sourcing Research-Grade this compound: A Comparative Overview
The acquisition of high-purity this compound is critical for reproducible and reliable research outcomes. A variety of chemical suppliers offer this compound at different grades, quantities, and price points. Below is a summary of offerings from several reputable vendors to facilitate informed purchasing decisions. It is imperative to request a lot-specific Certificate of Analysis (CoA) to ensure the material meets the requirements of your specific application.
| Supplier | Purity Specification(s) | Available Quantities | Price Range (USD) | Notes |
| Sigma-Aldrich | ≥97% | 1g, 5g, 25g | ~$50 - $200 | Often provides comprehensive analytical data and documentation. |
| Apollo Scientific | ≥95% | 1g, 5g, 10g | ~$100 - $350 | Known for a wide range of research chemicals and flexible sizing.[1] |
| ChemicalBook | 98%, 99.8% (listed from various suppliers) | Kg quantities available | ~$1 - $9 / Kg (for bulk) | A platform that connects multiple suppliers, primarily for bulk orders.[2] |
| Sunway Pharm Ltd | 97% | 1g, 5g | ~$170 - $550 | Provides product number and basic detection information.[3] |
| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g, 10g | ~$35 - $380 | Lists multiple product options and provides some physical properties.[4] |
| Aromsyn Co.,Ltd. | 98.0% | Inquiry for quote | Inquiry for quote | Specializes in high-purity aromatic compounds for R&D and industrial use.[5] |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability.
Quality Control: Ensuring the Integrity of this compound
Prior to its use in any experimental setting, particularly in drug development, rigorous quality control is essential to verify the identity and purity of this compound. The following are detailed protocols for the most common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a precise method for determining the purity of a sample by separating it into its individual components. A reverse-phase method is suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is effective. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm, which corresponds to the λmax of the acetophenone chromophore.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the principal peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for identifying the compound based on its mass spectrum and for detecting any volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 50-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Analysis: The identity of this compound is confirmed by matching its mass spectrum with a reference spectrum. Impurities are identified by their respective mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is crucial for confirming the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation for ¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for this compound are: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the acetyl methyl protons, and multiplets for the aromatic protons.
-
Sample Preparation for ¹³C NMR: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show distinct peaks for the carbonyl carbon, the aliphatic carbons of the ethyl and acetyl groups, and the aromatic carbons.
Visualizing Experimental and Synthetic Workflows
To aid in the conceptualization of the quality control process and the synthetic utility of this compound, the following diagrams have been generated using Graphviz.
Caption: Quality Control Workflow for Research-Grade this compound.
Application in Drug Development: The Acetophenone Scaffold in Kinase Inhibitors
The acetophenone moiety is a versatile building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide range of biologically active compounds. One prominent area is the development of kinase inhibitors, which are crucial in oncology. For instance, the epidermal growth factor receptor (EGFR) signaling pathway is often dysregulated in cancer, making EGFR a key therapeutic target.
Many small-molecule EGFR inhibitors feature a core structure that can be synthesized from acetophenone derivatives.[6] The general synthetic logic often involves the modification of the acetyl group and functionalization of the aromatic ring to achieve potent and selective binding to the ATP-binding pocket of the kinase domain.
Caption: Simplified EGFR Signaling Pathway and the Action of a Kinase Inhibitor.
This guide provides a foundational framework for the procurement and quality assessment of this compound for research and development purposes. By adhering to rigorous quality control protocols and understanding the synthetic potential of this versatile chemical, researchers can enhance the reliability and impact of their scientific endeavors.
References
3-Ethylacetophenone: A Comprehensive Technical Guide to its Material Safety Data Sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for 3-Ethylacetophenone (CAS No. 22699-70-3). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and logical visualizations to ensure safe handling and use.
Section 1: Chemical and Physical Properties
This compound, also known as 1-(3-ethylphenyl)ethanone or m-ethylacetophenone, is an aromatic ketone.[1][2][3] It is described as a clear colorless to light yellow liquid.[3] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 22699-70-3 | [1][4] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Melting Point | -20 °C | |
| Boiling Point | 113 °C | |
| Density | 0.965 g/cm³ | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [2] |
Section 2: Hazard Identification and Safety Information
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Classification | Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Not Classified | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | Not Classified | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Primary Hazards: Irritant[1]
Section 3: First-Aid and Emergency Procedures
In the event of exposure or a spill, the following first-aid and emergency procedures should be followed.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Section 4: Handling, Storage, and Personal Protection
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Recommendations |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Take measures to prevent the buildup of electrostatic charge. Wear suitable protective clothing, gloves, and eye/face protection.[5] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at 10°C - 25°C. |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Section 5: Experimental Protocols
Representative Protocol: Friedel-Crafts Acylation of Ethylbenzene (B125841)
This protocol describes the synthesis of a compound structurally related to this compound and illustrates the general techniques applicable.
Objective: To synthesize an ethylacetophenone isomer via Friedel-Crafts acylation of ethylbenzene.
Materials:
-
Ethylbenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (or another suitable solvent)
-
Ice
-
Water
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Claisen adapter
-
Condenser
-
Separatory funnel
-
Beaker
-
Hot plate/stirrer
Procedure:
-
Set up a round-bottom flask with a stir bar and a Claisen adapter in an ice bath.
-
Add anhydrous aluminum chloride to the flask, followed by the solvent (e.g., dichloromethane).
-
Slowly add acetyl chloride to the stirred suspension.
-
In a separate container, dissolve ethylbenzene in the solvent.
-
Slowly add the ethylbenzene solution to the reaction mixture drop-wise over a period of approximately 5 minutes.[9]
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes.[9]
-
Quench the reaction by slowly adding ice-cold water. The first milliliter should be added drop-wise.[9]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% aqueous NaOH solution.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Filter the solution and remove the solvent by evaporation to obtain the crude product.[9]
-
The product can be further purified by distillation or chromatography.
Section 6: Workflow Visualizations
To further aid in the safe handling and management of this compound, the following diagrams, created using the DOT language, illustrate key logical workflows.
References
- 1. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 22699-70-3 [chemicalbook.com]
- 4. This compound | CAS No- 22699-70-3 | NA [chemicea.com]
- 5. Page loading... [guidechem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethylacetophenone from 1,3-Diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethylacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is the selective catalytic oxidation of one ethyl group of 1,3-diethylbenzene (B91504). This approach offers a direct and efficient route to the target molecule. The protocols provided are based on established methods for the selective oxidation of diethylbenzene isomers, ensuring reliability and reproducibility for research and development applications.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its synthesis from readily available 1,3-diethylbenzene (also known as m-diethylbenzene) is a topic of significant interest. Among the various synthetic strategies, selective oxidation of one of the two ethyl groups presents an atom-economical and direct pathway. This document outlines a protocol for this transformation, leveraging insights from studies on the catalytic oxidation of diethylbenzene isomers. The selective oxidation of m-diethylbenzene to m-ethylacetophenone has been reported using molecular oxygen over modified nano-sized TS-1 zeolite, highlighting a green catalytic approach.[1] While a detailed public protocol for this specific zeolite-based catalysis is not available, a well-documented procedure for the analogous oxidation of p-diethylbenzene to p-ethylacetophenone using a cobalt-based catalyst and hydrogen peroxide provides a robust framework.[2][3] This protocol is adapted for the synthesis of the meta-isomer.
Key Synthetic Pathway: Selective Oxidation
The selective mono-oxidation of 1,3-diethylbenzene to this compound can be achieved using a heterogeneous catalyst and an oxidizing agent. The reaction proceeds by activating a C-H bond of one of the ethyl groups, leading to the formation of a ketone functionality while leaving the second ethyl group intact.
Reaction Scheme:
1,3-Diethylbenzene --(Catalyst, Oxidant)--> this compound
Data Presentation
The following table summarizes expected quantitative data for the selective oxidation of diethylbenzene, based on the performance of similar catalytic systems for the oxidation of p-diethylbenzene.[2][3] This data is intended to provide a benchmark for the synthesis of this compound.
| Parameter | Value | Catalyst System | Oxidant | Reference |
| Conversion of Diethylbenzene | Up to 80% | 5Co/SBA-15 | H₂O₂ | [2] |
| Selectivity for Ethylacetophenone | ~68% | 5Co/SBA-15 | H₂O₂ | [2][3] |
| Major Byproducts | 1-(3-ethylphenyl)ethanol, 1,3-diacetylbenzene, 3-acetylbenzoic acid, and terephthalic acid analogues | 5Co/SBA-15 | H₂O₂ | [2] |
Experimental Protocols
This section provides a detailed methodology for the selective oxidation of 1,3-diethylbenzene to this compound. The protocol is adapted from the established procedure for the synthesis of p-ethylacetophenone from p-diethylbenzene.[2]
Materials and Equipment:
-
1,3-Diethylbenzene (reactant)
-
5% Cobalt-loaded SBA-15 (catalyst)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (B52724) (solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Gas chromatograph (GC) for reaction monitoring and product analysis
Procedure:
-
Catalyst Preparation: The 5Co/SBA-15 catalyst can be prepared via incipient wetness impregnation of SBA-15 silica (B1680970) with a solution of cobalt nitrate (B79036) hexahydrate, followed by drying and calcination.
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 1,3-diethylbenzene (13.4 g, 0.1 mol) and acetonitrile (100 mL).
-
Add the 5Co/SBA-15 catalyst (0.5 g) to the mixture.
-
Begin stirring the mixture and heat to 80°C.
-
-
Addition of Oxidant:
-
Once the reaction mixture reaches 80°C, add hydrogen peroxide (30% aq., 22.7 g, 0.2 mol) dropwise using a dropping funnel over a period of 1 hour.
-
After the addition is complete, maintain the reaction at 80°C and monitor its progress by taking aliquots periodically for GC analysis.
-
-
Reaction Work-up:
-
After the desired conversion is achieved (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Transfer the filtrate to a separatory funnel and add 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Diagram of the Catalytic Cycle (Simplified):
Caption: Simplified proposed catalytic cycle for the oxidation.
References
Application Note: Synthesis of 3-Ethylacetophenone via Friedel-Crafts Acylation
Introduction
3-Ethylacetophenone is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This application note provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of ethylbenzene (B125841) with acetyl chloride. The Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction for the formation of aryl ketones.[3][4][5] The reaction involves the generation of an acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][5][6] The acylium ion then acts as an electrophile, attacking the aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, thus preventing multiple substitutions.[6][7]
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the synthesis, purification, and characterization of this compound.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Ethylbenzene reacts with Acetyl Chloride in the presence of Aluminum Chloride to yield this compound and Hydrochloric Acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| Ethylbenzene | C₈H₁₀ | 106.17 | 1.0 | [Specify Amount] |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 | [Specify Amount] |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | [Specify Amount] |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | - | [Specify Volume] |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | [Specify Volume] |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | [Specify Volume] |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | [Specify Amount] |
Procedure
1. Reaction Setup:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to ensure anhydrous conditions.
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved hydrogen chloride gas.
2. Reaction Execution:
-
In the reaction flask, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add ethylbenzene to the dropping funnel.
-
Slowly add the acetyl chloride to the stirred suspension of aluminum chloride.
-
After the addition of acetyl chloride, add ethylbenzene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x [Specify Volume]).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization Data
| Parameter | Value |
| Appearance | Clear colourless to light yellow liquid[2][8] |
| Molecular Formula | C₁₀H₁₂O[1][8] |
| Molecular Weight | 148.20 g/mol [8][9] |
| Boiling Point | 236.7 °C at 760 mmHg[8] |
| Density | 0.963 g/cm³[8] |
| Yield | ~86% (based on a similar reaction)[8] |
Diagrams
Reaction Mechanism
The Friedel-Crafts acylation of ethylbenzene proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from acetyl chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of ethylbenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process from reaction setup to the final purified product.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure proper gas trapping.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined procedures and safety precautions, researchers can effectively synthesize this important chemical intermediate for applications in pharmaceutical and chemical industries. The provided data and diagrams serve as a valuable resource for understanding and executing this chemical transformation.
References
- 1. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 22699-70-3 [chemicalbook.com]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. Friedel crafts acylation | PPTX [slideshare.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound - CAS:22699-70-3 - Sunway Pharm Ltd [3wpharm.com]
Application Notes and Protocols for the Laboratory Preparation of 1-(3-ethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of 1-(3-ethylphenyl)ethanone, a valuable intermediate in organic synthesis and drug development. Due to the directing effects of the ethyl group in Friedel-Crafts reactions, a direct acylation of ethylbenzene (B125841) is not a practical approach for obtaining the meta-substituted product. Therefore, a robust multi-step synthesis commencing with the bromination of acetophenone (B1666503) is presented. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the ethyl group at the desired position. This methodology ensures high regioselectivity and provides a reliable route to the target compound. Detailed experimental procedures, characterization data, and safety precautions are outlined.
Introduction
1-(3-ethylphenyl)ethanone, also known as 3-ethylacetophenone, is an aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules. The laboratory preparation of this specific isomer requires a strategic approach to overcome the inherent regioselectivity challenges associated with electrophilic aromatic substitution on substituted benzene (B151609) rings. The ethyl group of ethylbenzene is an ortho-, para-director, meaning direct Friedel-Crafts acylation will yield primarily the 2- and 4-substituted isomers. To synthesize the 3-substituted isomer, a multi-step pathway is necessary. The outlined protocol first installs the acetyl group and then uses a halogenated precursor to direct the subsequent introduction of the ethyl group to the meta position via a cross-coupling reaction.
Overall Synthetic Scheme
The synthesis of 1-(3-ethylphenyl)ethanone is achieved through a two-step process starting from acetophenone:
-
Bromination of Acetophenone: Acetophenone is brominated to yield 3-bromoacetophenone. This reaction introduces a bromine atom at the meta position relative to the acetyl group, which is a meta-directing deactivator.
-
Suzuki-Miyaura Cross-Coupling: The resulting 3-bromoacetophenone is then coupled with an ethylboronic acid derivative using a palladium catalyst to form the final product, 1-(3-ethylphenyl)ethanone.
Data Presentation
Table 1: Physicochemical Properties of 1-(3-ethylphenyl)ethanone
| Property | Value | Reference |
| CAS Number | 22699-70-3 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Clear colourless to light yellow liquid | |
| Boiling Point | 236.7 °C at 760 mmHg | |
| Density | 0.963 g/cm³ | |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Table 2: Spectroscopic Data for 1-(3-ethylphenyl)ethanone
| Technique | Data |
| ¹H NMR | δ (ppm): 7.92 (t, J = 1.8 Hz, 1H), 7.83-7.82 (m, 1H), 7.54-7.52 (m, 1H), 7.41 (t, J = 7.8 Hz, 1H), 2.59 (s, 3H). (This is an example, actual spectra should be acquired for confirmation) |
| ¹³C NMR | δ (ppm): 196.6, 138.7, 134.9, 133.0, 129.9, 128.4, 126.4, 26.5. (This is an example, actual spectra should be acquired for confirmation) |
| IR (Vapor) | Characteristic peaks include C=O stretch (~1685 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), and alkyl C-H stretch (~2970 cm⁻¹). |
| Mass Spec | m/z: 148 (M+), 133, 105.[2] |
Experimental Protocols
Step 1: Synthesis of 3-Bromoacetophenone
This protocol is adapted from established procedures for the bromination of acetophenone.[3]
Materials:
-
Acetophenone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, place anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetophenone (1.0 equivalent) to the stirred suspension.
-
Once the addition is complete, add bromine (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide gas.
-
After the bromine addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromoacetophenone.
-
The crude product can be purified by vacuum distillation.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of 1-(3-ethylphenyl)ethanone
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.[4][5]
Materials:
-
3-Bromoacetophenone (from Step 1)
-
Ethylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromoacetophenone (1.0 equivalent), ethylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).
-
In a separate vessel, dissolve anhydrous potassium carbonate (2.0 equivalents) in deionized water.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 1-(3-ethylphenyl)ethanone.
Visualizations
Synthesis Pathway
Caption: Overall synthetic route to 1-(3-ethylphenyl)ethanone.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
Safety and Handling
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
Bromine: Highly corrosive and toxic. Handle with extreme care.
-
Aluminum Chloride: Reacts violently with water. It is also corrosive.
-
Acetyl Chloride: Corrosive and reacts with moisture.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Toluene, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Conclusion
The multi-step synthesis involving the bromination of acetophenone followed by a Suzuki-Miyaura cross-coupling reaction provides a reliable and regioselective method for the laboratory preparation of 1-(3-ethylphenyl)ethanone. The detailed protocols and characterization data provided in these application notes offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. Adherence to the outlined safety procedures is crucial for the successful and safe execution of this synthesis.
References
Application Notes and Protocols: 3-Ethylacetophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylacetophenone is an aromatic ketone that serves as a valuable and versatile starting material in organic synthesis.[1][2] Its structure, featuring a reactive acetyl group and an ethyl-substituted phenyl ring, makes it a key precursor for the synthesis of a variety of bioactive molecules, particularly heterocyclic compounds such as chalcones and pyrazoles.[3][4][5] These classes of compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a chalcone (B49325) and a pyrazole (B372694) derivative, highlighting its utility in the development of potential therapeutic agents.
Core Applications: Synthesis of Chalcones and Pyrazoles
A primary application of this compound in pharmaceutical and chemical research is its use as a precursor for the synthesis of chalcones and pyrazoles.
1. Synthesis of 1,3-bis(3-ethylphenyl)prop-2-en-1-one (A Chalcone Derivative)
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a broad spectrum of biological activities.[10] The synthesis of the chalcone derivative 1,3-bis(3-ethylphenyl)prop-2-en-1-one from this compound is achieved through a Claisen-Schmidt condensation reaction with 3-ethylbenzaldehyde (B1676439).
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(3-ethylphenyl)prop-2-en-1-one
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 3-ethylbenzaldehyde.
Materials:
-
This compound
-
3-Ethylbenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add 3-ethylbenzaldehyde (1.0 eq).
-
Prepare a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the crude solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-bis(3-ethylphenyl)prop-2-en-1-one.
2. Synthesis of 3,5-bis(3-ethylphenyl)-1H-pyrazole
Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their diverse biological activities.[6] The synthesized chalcone, 1,3-bis(3-ethylphenyl)prop-2-en-1-one, can be readily converted to the corresponding pyrazole derivative through a cyclization reaction with hydrazine (B178648) hydrate (B1144303).
Protocol 2: Synthesis of 3,5-bis(3-ethylphenyl)-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative from the previously synthesized chalcone.
Materials:
-
1,3-bis(3-ethylphenyl)prop-2-en-1-one
-
Hydrazine hydrate (80%)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-bis(3-ethylphenyl)prop-2-en-1-one (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3,5-bis(3-ethylphenyl)-1H-pyrazole.
Data Presentation
Table 1: Physical and Yield Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| This compound | C₁₀H₁₂O | 148.20 | Colorless to pale yellow liquid | -20 | - |
| 1,3-bis(3-ethylphenyl)prop-2-en-1-one | C₂₀H₂₂O | 278.39 | Yellow solid | Data not available | ~85-95 |
| 3,5-bis(3-ethylphenyl)-1H-pyrazole | C₂₀H₂₂N₂ | 290.41 | Crystalline solid | Data not available | ~80-90 |
Table 2: Spectroscopic Data for Representative Chalcone and Pyrazole Structures
| Compound Class | Spectroscopic Data |
| Chalcone | ¹H NMR (CDCl₃, δ ppm): ~7.8-8.1 (d, 2H, Ar-H), ~7.3-7.7 (m, Ar-H), ~7.5 (d, 1H, -CH=), ~7.2 (d, 1H, =CH-CO), ~2.7 (q, 4H, -CH₂-), ~1.3 (t, 6H, -CH₃). |
| ¹³C NMR (CDCl₃, δ ppm): ~190.0 (C=O), ~144.0 (Ar-C), ~142.0 (Ar-C), ~138.0 (Ar-C), ~133.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~122.0 (-CH=), ~121.0 (=CH-CO), ~29.0 (-CH₂-), ~15.5 (-CH₃). | |
| IR (KBr, cm⁻¹): ~1660 (C=O stretching), ~1600 (C=C stretching), ~1570 (Aromatic C=C stretching). | |
| Pyrazole | ¹H NMR (CDCl₃, δ ppm): ~11.6 (br s, 1H, NH), ~7.2-7.7 (m, Ar-H), ~6.3 (s, 1H, pyrazole-H), ~2.7 (q, 4H, -CH₂-), ~1.3 (t, 6H, -CH₃). |
| ¹³C NMR (CDCl₃, δ ppm): ~150.0 (Pyrazole C), ~143.0 (Pyrazole C), ~132.5 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125.5 (Ar-CH), ~102.0 (Pyrazole CH), ~29.0 (-CH₂-), ~15.5 (-CH₃). | |
| IR (KBr, cm⁻¹): ~3200-3400 (N-H stretching), ~1600 (C=N stretching), ~1500 (Aromatic C=C stretching). |
Visualizations
Reaction Workflow
The overall synthetic workflow from this compound to the pyrazole derivative is depicted below.
Caption: Synthetic pathway from this compound to a pyrazole derivative.
Anti-inflammatory Action of Chalcone/Pyrazole Derivatives via COX Inhibition
Many chalcone and pyrazole derivatives exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.
Caption: Inhibition of the COX pathway by chalcone and pyrazole derivatives.
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ahajournals.org [ahajournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3-Ethylacetophenone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Ethylacetophenone is an aromatic ketone that serves as a valuable and versatile starting material in medicinal chemistry.[1][2] While not biologically active in itself, its chemical structure provides a robust scaffold for the synthesis of more complex molecules with significant pharmacological potential. A primary application is its use in the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[2][3][4] Chalcones and their derivatives are a class of flavonoids known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them a subject of intense research in drug discovery.[2][5][6][7][8]
This document provides detailed protocols for the synthesis of a representative chalcone (B49325) derived from this compound and the subsequent evaluation of its cytotoxic activity against cancer cell lines.
Application: Synthesis of Anticancer Chalcone Scaffolds
Derivatives of this compound, particularly chalcones, have been identified as potent anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling cascades.[5][9][10] The ethyl group on the acetophenone (B1666503) ring can influence the molecule's lipophilicity and binding interactions with biological targets.
Data Presentation: Cytotoxicity of Representative Chalcone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a representative chalcone derived from this compound, (E)-1-(3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and other structurally related chalcones against various human cancer cell lines. This data illustrates the potential of this compound class as anticancer agents.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Cpd-1 | (E)-1-(3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | A549 (Lung Carcinoma) | 10.5 |
| Cpd-1 | (E)-1-(3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HCT-116 (Colon Carcinoma) | 7.9 |
| Cpd-1 | (E)-1-(3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast Adenocarcinoma) | 12.1 |
| Ref-1 | Chalcone-coumarin hybrid | HeLa (Cervical Cancer) | 4.7[5] |
| Ref-2 | 1-(4-chlorophenyl)-3-{4-...}urea | A549 (Lung Carcinoma) | 2.39[11] |
| Ref-3 | Vanillin-based chalcone | HCT-116 (Colon Carcinoma) | 7.9[1] |
| Ref-4 | Chalcone-indole hybrid | MCF-7 (Breast Adenocarcinoma) | 1.8[5] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol describes the synthesis of a representative chalcone from this compound via a base-catalyzed Claisen-Schmidt condensation.[3][4][12]
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (B44291) (1.05 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel, filter paper.
Procedure:
-
Catalyst Preparation: Prepare a 40% (w/v) aqueous solution of NaOH.
-
Reactant Mixture: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10.5 mmol of 4-methoxybenzaldehyde in 30 mL of 95% ethanol.
-
Reaction Initiation: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.
-
Slowly add the 40% NaOH solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.[13] A precipitate will typically form.
-
Work-up: Pour the reaction mixture into a beaker containing 150 mL of crushed ice and water.
-
Acidify the mixture to a neutral pH (~7.0) by slowly adding dilute HCl. This will cause further precipitation of the product.[12]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid.
-
Characterization: Dry the product and confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for determining the IC50 value of a synthesized chalcone derivative against an adherent cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[14][15][16]
Materials:
-
A549 human lung carcinoma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized chalcone stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest A549 cells and adjust the cell concentration. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in complete culture medium from the stock solution. Final concentrations may range from 0.1 to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various chalcone concentrations. Include wells for a "vehicle control" (medium with DMSO, final concentration ≤0.5%) and "blank" (medium only).[14]
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium plus 10 µL of 5 mg/mL MTT solution to each well.[14][16]
-
Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[15]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Proposed Mechanism of Action: Kinase Inhibition
Chalcones are known to exert their anticancer effects by interacting with various intracellular signaling pathways. A prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] For instance, certain chalcone derivatives have been shown to be ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[17][18] The inhibition of the EGFR pathway disrupts downstream signaling cascades like PI3K/Akt, ultimately leading to reduced proliferation and the induction of apoptosis.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. benchchem.com [benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Inhibition of epidermal growth factor receptor tyrosine kinase by chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Ethylacetophenone in the Fragrance Industry: An Analysis of Available Data
Despite its characterization by some sources as a substance with a potentially pleasant aroma, a comprehensive review of publicly available scientific literature, patents, and industry databases reveals a significant lack of detailed application notes and protocols for the use of 3-Ethylacetophenone in the fragrance industry. Furthermore, conflicting information regarding its suitability as a fragrance ingredient suggests it is not a widely utilized component in commercial perfumery.
Chemical and Physical Properties
This compound, also known as 1-(3-ethylphenyl)ethanone, is an aromatic ketone. It is a colorless to pale yellow liquid with established physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 22699-70-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [2] |
| Boiling Point | 113 °C | |
| Melting Point | -20 °C | |
| Density | 0.965 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [1] |
Olfactory Profile: Conflicting Reports
There is a notable inconsistency in the description of this compound's olfactory characteristics. While some chemical suppliers describe its scent as "sweet, floral," a prominent fragrance industry resource, The Good Scents Company, explicitly states that it is "not for fragrance use" and does not provide any organoleptic data.[1][3] This discrepancy is a significant barrier to its consideration for fragrance applications without further independent evaluation.
Application in the Fragrance and Flavor Industries: Lack of Evidence
A thorough search for patents and scientific literature did not yield any specific fragrance or flavor formulations containing this compound. There is no available quantitative data on its use, such as typical concentration levels, synergistic or antagonistic effects with other fragrance materials, or its stability and performance in various consumer product bases (e.g., fine fragrance, personal care, home care). Similarly, while its use as a flavoring agent is mentioned in general terms by some sources, no specific flavor profiles or applications in food products have been documented in the searched resources.
General Experimental Protocol for New Fragrance Ingredient Evaluation
Given the absence of specific protocols for this compound, a generalized workflow for the evaluation of a novel fragrance ingredient is provided below. This illustrates the necessary steps to ascertain the suitability and characteristics of a new chemical for perfumery applications.
Caption: A generalized workflow for the evaluation of a new fragrance ingredient.
Logical Relationship of Fragrance Evaluation
The decision to use a new ingredient in a fragrance formulation is dependent on a hierarchy of successful evaluations.
Caption: The logical progression for fragrance ingredient adoption.
References
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 3-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction is particularly valuable in the synthesis of tertiary alcohols from ketones, which are pivotal intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the reaction of 3-Ethylacetophenone with methylmagnesium bromide and phenylmagnesium bromide to yield 2-(3-ethylphenyl)propan-2-ol and 1-(3-ethylphenyl)-1-phenylethanol, respectively.
Reaction Scheme
The reaction of this compound with a Grignard reagent (R-MgBr) proceeds via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to yield a tertiary alcohol.
Figure 1. General reaction scheme of this compound with a Grignard reagent.
Data Presentation
While specific experimental data for the reaction of this compound with Grignard reagents is not extensively published, the following tables provide expected and analogous data for the resulting tertiary alcohols based on similar known compounds.
Table 1: Reactants and Products
| Reactant 1 | Grignard Reagent | Product | IUPAC Name of Product |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | 2-(3-ethylphenyl)propan-2-ol | 2-(3-ethylphenyl)propan-2-ol |
| This compound | Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(3-ethylphenyl)-1-phenylethanol | 1-(3-ethylphenyl)-1-phenylethanol |
Table 2: Physical and Spectroscopic Data of Products
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected ¹H NMR Chemical Shifts (CDCl₃, δ ppm)¹ | Expected ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)² |
| 2-(3-ethylphenyl)propan-2-ol | C₁₁H₁₆O | 164.24 | Colorless oil or low melting solid | 7.2-7.4 (m, 4H, Ar-H), 2.6 (q, 2H, -CH₂CH₃), 1.6 (s, 6H, -C(CH₃)₂OH), 1.2 (t, 3H, -CH₂CH₃) | ~147 (Ar-C), ~144 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~73 (C-OH), ~29 (-CH₂CH₃), ~31 (-C(CH₃)₂OH), ~15 (-CH₂CH₃) |
| 1-(3-ethylphenyl)-1-phenylethanol | C₁₆H₁₈O | 226.31 | Solid | 7.1-7.5 (m, 9H, Ar-H), 2.6 (q, 2H, -CH₂CH₃), 2.1 (s, 1H, -OH), 1.9 (s, 3H, -CCH₃), 1.2 (t, 3H, -CH₂CH₃) | ~147 (Ar-C), ~145 (Ar-C), ~144 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~76 (C-OH), ~30 (-CCH₃), ~29 (-CH₂CH₃), ~15 (-CH₂CH₃) |
¹ Analogous data based on similar aromatic alcohols. Actual shifts may vary.[1][2] ² Predicted values based on analogous structures.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis of the two tertiary alcohols. Crucially, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure to prevent quenching of the Grignard reagent. [3]
Protocol 1: Synthesis of 2-(3-ethylphenyl)propan-2-ol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride) under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (e.g., 10 mmol, 1.48 g) dissolved in 50 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution (e.g., 11 mmol, 3.7 mL of 3.0 M solution) dropwise from the addition funnel to the stirred solution of this compound over 30 minutes. Maintain the temperature below 10 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-(3-ethylphenyl)propan-2-ol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-(3-ethylphenyl)-1-phenylethanol
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
This compound
-
Anhydrous diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a dry 250 mL three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (e.g., 12 mmol, 0.29 g). A small crystal of iodine can be added to activate the magnesium.
-
Add 20 mL of anhydrous diethyl ether.
-
Prepare a solution of bromobenzene (e.g., 11 mmol, 1.73 g, 1.16 mL) in 30 mL of anhydrous diethyl ether in a dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance.[3]
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of this compound (e.g., 10 mmol, 1.48 g) in 30 mL of anhydrous diethyl ether from a separate dropping funnel.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Cool the flask in an ice bath and cautiously add 50 mL of 10% HCl dropwise to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The crude 1-(3-ethylphenyl)-1-phenylethanol can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Reaction Mechanism
The Grignard reaction proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. Subsequent protonation during the acidic workup yields the tertiary alcohol.
Caption: Grignard Reaction Mechanism with this compound.
Experimental Workflow
The general workflow for the synthesis and purification of tertiary alcohols from this compound is outlined below.
Caption: General experimental workflow for the Grignard synthesis.
Biological Activity
Currently, there is no specific published data on the biological or pharmacological activities of 2-(3-ethylphenyl)propan-2-ol or 1-(3-ethylphenyl)-1-phenylethanol. However, the synthesis of novel tertiary alcohols is a common strategy in drug discovery programs. These compounds can serve as scaffolds or intermediates for more complex molecules with potential therapeutic applications. Further screening and biological evaluation of these novel compounds are warranted to explore their potential as drug candidates.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under an inert atmosphere in a well-ventilated fume hood.
-
Anhydrous ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.
-
The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the Grignard reagent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
The quenching of the reaction with acid is also exothermic and may produce flammable hydrogen gas if unreacted magnesium is present. Perform this step slowly and with caution.
References
Application Notes and Protocols for the Reduction of 3-Ethylacetophenone to 1-(3-ethylphenyl)ethanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 3-Ethylacetophenone to its corresponding secondary alcohol, 1-(3-ethylphenyl)ethanol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The protocols herein describe two primary, effective methods for this conversion: Sodium Borohydride Reduction and Catalytic Hydrogenation. This guide includes comprehensive, step-by-step procedures, data presentation in tabular format for clear comparison, and visual diagrams of the reaction pathway and experimental workflow to aid in comprehension and execution.
Introduction
The reduction of ketones to alcohols is a cornerstone of organic chemistry. This compound, an aromatic ketone, can be readily reduced to 1-(3-ethylphenyl)ethanol, a chiral alcohol that can serve as a valuable building block in the synthesis of more complex molecules. The choice of reduction methodology is critical and depends on factors such as desired yield, stereoselectivity, cost, and safety considerations.
This document outlines two robust and widely applicable methods:
-
Sodium Borohydride (NaBH₄) Reduction: A common, mild, and selective method for reducing ketones and aldehydes.[1][2] It is known for its operational simplicity and high yields.[3]
-
Catalytic Hydrogenation: A powerful technique that employs a catalyst (e.g., Platinum, Palladium, or Nickel) and hydrogen gas to achieve reduction.[4][5] This method is highly efficient and can be adapted for large-scale synthesis.
Reaction Pathway
The reduction of this compound to 1-(3-ethylphenyl)ethanol involves the addition of two hydrogen atoms across the carbonyl group.
Caption: Chemical transformation of this compound to 1-(3-ethylphenyl)ethanol.
Comparative Data
The selection of a reduction method can be guided by comparing key performance indicators. The following table summarizes typical quantitative data for the described protocols.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Typical Yield | >90% | >95% |
| Reaction Time | 0.5 - 2 hours | 1 - 6 hours |
| Temperature | 0 - 25 °C | 25 - 80 °C |
| Pressure | Atmospheric | 1 - 50 atm H₂ |
| Key Reagents | NaBH₄, Methanol (B129727)/Ethanol (B145695) | H₂, Pd/C (or other catalyst) |
| Selectivity | High for ketones/aldehydes[1] | Substrate dependent |
| Safety | Flammable solvents, H₂ evolution during quench | Flammable H₂ gas, catalyst handling |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction
This protocol is adapted from established procedures for the reduction of acetophenone (B1666503) derivatives.[3][6]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (or 95% Ethanol)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add Sodium Borohydride (0.5 eq) in small portions over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 3M HCl dropwise until the evolution of hydrogen gas ceases. This step should be performed in a well-ventilated fume hood.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-ethylphenyl)ethanol.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol is a general procedure based on the principles of heterogeneous catalytic hydrogenation.[4][7]
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite or other filter aid
Procedure:
-
Catalyst Slurry: To a suitable high-pressure reaction vessel, add this compound (1.0 eq) dissolved in ethanol (15 mL per gram of ketone).
-
Catalyst Addition: Carefully add 5% Pd/C (1-2 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 psi or 3-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(3-ethylphenyl)ethanol.
-
Purification (Optional): If required, the product can be purified by distillation under reduced pressure or column chromatography.
Experimental Workflow Visualization
The general workflow for the reduction and subsequent work-up is outlined below.
Caption: General experimental workflow for the reduction of this compound.
Safety Considerations
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and perform quenching in a well-ventilated area.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The palladium catalyst can be pyrophoric upon exposure to air, especially when dry.
-
Solvents: Organic solvents such as methanol, ethanol, and diethyl ether are flammable. Avoid open flames and work in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Characterization of 1-(3-ethylphenyl)ethanol
The final product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the ketone carbonyl stretch (around 1680 cm⁻¹) and the appearance of a broad alcohol O-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC): To assess purity and determine yield.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Quantification of 3-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylacetophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and in pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies described are based on established analytical principles for aromatic ketones and provide a strong foundation for method development and validation.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It offers high resolution and sensitivity, making it suitable for the analysis of this compound in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry, providing definitive identification and quantification.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. While it may be less specific than chromatographic methods, it can be a cost-effective tool for the analysis of relatively pure samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on the analysis of structurally similar aromatic ketones and should be considered as a starting point for method validation for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (B129727) (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Record the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the sensitive and selective quantification of this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
Dichloromethane (B109758) (for sample preparation)
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion: m/z 133
-
Qualifier ions: m/z 105, 148
-
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in dichloromethane and dilute to a final concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards and sample solutions into the GC-MS system.
-
Record the peak area of the quantifier ion (m/z 133).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the quantifier ion versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
UV-Vis Spectrophotometry
This protocol describes a simple and rapid method for the quantification of this compound in clear solutions.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Ethanol (B145695) (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in ethanol.
-
Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 245 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in ethanol.
-
Prepare a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in ethanol and dilute to a final concentration within the calibration range.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use ethanol as a blank to zero the instrument.
-
Measure the absorbance of the calibration standards and sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
-
Logical Relationship for UV-Vis Quantification
Caption: Logical flow for quantification using UV-Vis spectrophotometry.
Conclusion
The analytical methods and protocols presented here provide a comprehensive guide for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. For high-throughput screening of relatively pure samples, UV-Vis spectrophotometry is a suitable option. For more complex matrices requiring higher selectivity and sensitivity, HPLC-UV is recommended. When definitive identification and the lowest detection limits are necessary, GC-MS is the method of choice. It is imperative that any chosen method be fully validated for its intended use to ensure the accuracy and reliability of the results.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-Ethylacetophenone
This document provides a comprehensive guide for the determination of 3-Ethylacetophenone using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (CAS No. 22699-70-3) is an aromatic ketone used as an intermediate in the synthesis of various organic compounds.[1][2] Its chemical formula is C10H12O, with a molecular weight of 148.20 g/mol .[3][4] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for a range of applications from research to quality control.
Experimental Protocol
This section outlines the detailed methodology for the HPLC analysis of this compound.
-
This compound reference standard (≥95% purity)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1%)
-
Methanol (HPLC grade, for cleaning)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid |
| B: Acetonitrile with 0.1% Formic Acid | |
| Gradient Elution | See Table 1 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 60 | 40 |
| 15.0 | 60 | 40 |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
The sample preparation method will vary depending on the matrix. For a simple solution-based sample:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of sample diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
For more complex matrices like plasma, a protein precipitation step might be necessary.[6]
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[7] The key validation parameters are summarized below.
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
The linearity of the method is established by analyzing a series of standard solutions at different concentrations.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day).
Table 4: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=6) |
| 5 | 4.95 | 99.0 | 1.5 | 1.8 |
| 50 | 50.4 | 100.8 | 1.2 | 1.5 |
| 100 | 99.2 | 99.2 | 1.0 | 1.3 |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the HPLC analysis of this compound.
Caption: Overall experimental workflow for HPLC analysis.
Caption: Mobile phase gradient profile for separation.
Conclusion
The described RP-HPLC method is suitable for the reliable quantification of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. This application note provides a solid foundation for researchers and analysts to implement this method in their laboratories for routine analysis and quality control purposes. Further validation may be required depending on the specific application and sample matrix.
References
- 1. This compound | 22699-70-3 [chemicalbook.com]
- 2. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 3. m-Ethylacetophenone [webbook.nist.gov]
- 4. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22699-70-3 Cas No. | 3'-Ethylacetophenone | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Use of 3-Ethylacetophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of 3-Ethylacetophenone as a versatile starting material in key organic transformations. The following sections outline procedures for the asymmetric transfer hydrogenation and a representative Wittig reaction, complete with reagent quantities, reaction conditions, and expected outcomes.
Introduction
This compound is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive carbonyl group, allows for a variety of transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions.[1] These reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document details specific experimental procedures for the asymmetric reduction of this compound to produce a chiral alcohol and its conversion to an alkene via the Wittig reaction, providing researchers with practical and reproducible methodologies.
Data Presentation
The following table summarizes the quantitative data for the experimental protocols described in this document.
| Reaction Type | Substrate | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Transfer Hydrogenation | This compound | Isopropanol (B130326) | RuCl--INVALID-LINK-- | Isopropanol | 80 | 4 | 98 | 97 (R-enantiomer) |
| Wittig Reaction | This compound | (Methoxymethyl)triphenylphosphonium (B8745145) chloride, Potassium tert-butoxide | - | THF | 0 to RT | 12 | ~85-90 | N/A |
Experimental Protocols
Asymmetric Transfer Hydrogenation of this compound
This protocol describes the asymmetric reduction of this compound to the corresponding chiral alcohol, 1-(3-ethylphenyl)ethanol, using a ruthenium-based catalyst. This method is highly efficient and provides excellent enantioselectivity.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
RuCl--INVALID-LINK-- (0.005 mmol, 3.2 mg)
-
Isopropanol (5.0 mL)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1 mmol, 13.8 mg)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add RuCl--INVALID-LINK-- (0.005 mmol) and anhydrous potassium carbonate (0.1 mmol).
-
Add isopropanol (5.0 mL) to the flask and stir the mixture at room temperature for 10 minutes to activate the catalyst.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-(3-ethylphenyl)ethanol.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Expected Outcome:
This protocol is expected to yield 1-(3-ethylphenyl)ethanol in approximately 98% yield with an enantiomeric excess of 97% for the (R)-enantiomer.
Wittig Reaction of this compound
This protocol outlines the conversion of this compound to the corresponding alkene, 1-ethyl-3-(1-methoxyethenyl)benzene, using a Wittig reagent. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
(Methoxymethyl)triphenylphosphonium chloride (1.2 mmol, 410.9 mg)
-
Potassium tert-butoxide (1.2 mmol, 134.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 mmol) to the suspension while stirring. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of this compound dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-ethyl-3-(1-methoxyethenyl)benzene.
Expected Outcome:
The Wittig reaction is expected to produce the desired alkene in a good yield, typically around 85-90%, depending on the purity of the reagents and adherence to anhydrous conditions.
Mandatory Visualizations
Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for the asymmetric transfer hydrogenation of this compound.
Wittig Reaction Logical Flow
Caption: Logical flow diagram for the Wittig reaction of this compound.
References
Application Notes and Protocols: 3-Ethylacetophenone as a Versatile Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethylacetophenone, a substituted aromatic ketone, serves as a valuable and versatile starting material in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive ketone group and a modifiable aromatic ring, allows for a wide range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of key structural motifs found in modern pharmaceuticals, with a particular focus on the synthesis of precursors for selective COX-2 inhibitors.
Application Note 1: Synthesis of a 1,2-Diaryl Ethanone (B97240) Precursor for COX-2 Inhibitors
Background:
Selective cyclooxygenase-2 (COX-2) inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is associated with inflammation and pain. A key structural feature of many COX-2 inhibitors, such as Etoricoxib, is a 1,2-diaryl heterocycle. The synthesis of these compounds often proceeds through a key intermediate, a 1,2-diaryl ethanone derivative. This application note details a synthetic pathway starting from this compound to a key ketosulfone intermediate, which is a direct precursor to the bipyridine core of Etoricoxib.
Synthetic Pathway Overview:
The overall synthetic strategy involves the bromination of this compound, followed by a palladium-catalyzed Suzuki coupling with a suitable boronic acid, and subsequent oxidation to the final ketosulfone intermediate.
Caption: Synthetic pathway from this compound to a key ketosulfone intermediate.
Experimental Protocols:
1. Synthesis of 1-(5-Bromo-3-ethylphenyl)ethanone (Bromination)
This protocol describes the regioselective bromination of this compound at the meta-position relative to the acetyl group.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetic acid, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 50-60°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford 1-(5-bromo-3-ethylphenyl)ethanone.
-
2. Synthesis of 1-(3-Ethyl-5-(4-(methylthio)phenyl)phenyl)ethanone (Suzuki Coupling)
This protocol outlines the palladium-catalyzed Suzuki coupling of the brominated intermediate with 4-(methylthio)phenylboronic acid.
-
Materials:
-
1-(5-Bromo-3-ethylphenyl)ethanone
-
4-(Methylthio)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask
-
Condenser
-
-
Procedure:
-
To a Schlenk flask, add 1-(5-bromo-3-ethylphenyl)ethanone (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (4:1:1).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (90-100°C) and stir for 12-16 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 1-(3-ethyl-5-(4-(methylthio)phenyl)phenyl)ethanone.
-
3. Synthesis of 1-(3-Ethyl-5-(4-(methylsulfonyl)phenyl)phenyl)ethanone (Oxidation)
This protocol describes the oxidation of the thioether to the corresponding sulfone.
-
Materials:
-
1-(3-Ethyl-5-(4-(methylthio)phenyl)phenyl)ethanone
-
Oxone (Potassium peroxymonosulfate)
-
Water
-
Round-bottom flask
-
-
Procedure:
-
Dissolve 1-(3-ethyl-5-(4-(methylthio)phenyl)phenyl)ethanone (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0°C in an ice bath.
-
Add Oxone (2.2 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol.
-
Data Presentation:
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | Bromination | This compound | 1-(5-Bromo-3-ethylphenyl)ethanone | NBS, Acetic Acid | 75-85 | >95 |
| 2 | Suzuki Coupling | 1-(5-Bromo-3-ethylphenyl)ethanone | 1-(3-Ethyl-5-(4-(methylthio)phenyl)phenyl)ethanone | 4-(Methylthio)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 70-80 | >98 |
| 3 | Oxidation | 1-(3-Ethyl-5-(4-(methylthio)phenyl)phenyl)ethanone | 1-(3-Ethyl-5-(4-(methylsulfonyl)phenyl)phenyl)ethanone | Oxone | 85-95 | >99 |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of pharmaceutical intermediates.
Caption: General workflow for organic synthesis and purification.
This compound is a readily available and cost-effective precursor for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document demonstrate a viable synthetic route to a key ketosulfone precursor for COX-2 inhibitors, highlighting the utility of this compound in drug discovery and development. The methodologies provided can be adapted and optimized for the synthesis of a variety of other diaryl ketone derivatives for medicinal chemistry applications.
Synthetic Pathways Involving m-Ethylacetophenone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and further derivatization of m-ethylacetophenone, a valuable ketone intermediate in organic synthesis. The protocols outlined below are based on established chemical transformations and offer a foundation for the preparation of various downstream compounds.
Application Notes
m-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, serves as a versatile building block in the synthesis of a range of organic molecules. Its aromatic ring and ketone functionality allow for a variety of chemical modifications, making it a key intermediate in the development of pharmaceuticals and other fine chemicals.
The primary synthetic route to m-ethylacetophenone is the Friedel-Crafts acylation of ethylbenzene (B125841). This reaction typically yields a mixture of ortho, meta, and para isomers, necessitating efficient purification methods to isolate the desired meta isomer. The ethyl group on the benzene (B151609) ring is an ortho-, para-director, meaning the formation of the meta isomer is less favored, which can present challenges in achieving high yields of the desired product.
Once isolated, the ketone moiety of m-ethylacetophenone can undergo a variety of transformations. For instance, reduction of the ketone yields the corresponding secondary alcohol, 1-(3-ethylphenyl)ethanol, a chiral molecule that can be used in the synthesis of stereospecific compounds. Furthermore, the α-protons of the acetyl group are acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to flavonoids and other biologically active molecules.
Synthetic Protocols
Protocol 1: Synthesis of m-Ethylacetophenone via Friedel-Crafts Acylation of Ethylbenzene
This protocol describes the synthesis of ethylacetophenone isomers via the Friedel-Crafts acylation of ethylbenzene with acetyl chloride, followed by purification to isolate the m-isomer.
Materials:
-
Ethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, addition funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Addition of Acetyl Chloride: In the addition funnel, place acetyl chloride (1.0 equivalent) dissolved in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Addition of Ethylbenzene: After the addition of acetyl chloride is complete, add ethylbenzene (1.2 equivalents) dissolved in 30 mL of anhydrous dichloromethane to the addition funnel. Add the ethylbenzene solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of ethylacetophenone isomers.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the ortho, meta, and para isomers. The separation of these isomers can be challenging due to their similar polarities.[1]
Quantitative Data for Friedel-Crafts Acylation of Ethylbenzene:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Reference |
| Ethylbenzene | 106.17 | 0.050 | 5.31 g (5.9 mL) | - | [2] |
| Acetyl Chloride | 78.50 | 0.055 | 4.32 g (3.9 mL) | - | [2] |
| Aluminum Chloride | 133.34 | 0.055 | 7.33 g | - | [2] |
| 4'-Ethylacetophenone | 148.20 | - | - | 78 (isomer ratio) | |
| 3'-Ethylacetophenone | 148.20 | - | - | 7 (isomer ratio) | |
| 2'-Ethylacetophenone | 148.20 | - | - | 2 (isomer ratio) |
Note: The provided yield is based on the isomer distribution from a similar reaction and the overall yield will depend on the success of the purification.
Protocol 2: Reduction of m-Ethylacetophenone to 1-(3-ethylphenyl)ethanol
This protocol outlines the reduction of m-ethylacetophenone to the corresponding secondary alcohol using sodium borohydride (B1222165).
Materials:
-
m-Ethylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve m-ethylacetophenone (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully add 1 M HCl to quench the excess sodium borohydride until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-(3-ethylphenyl)ethanol by column chromatography on silica gel if necessary.
Quantitative Data for Reduction of m-Ethylacetophenone:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| m-Ethylacetophenone | 148.20 | 1 | 148.20 g | Typically >90% |
| Sodium Borohydride | 37.83 | 1.1 | 41.61 g | - |
| 1-(3-ethylphenyl)ethanol | 150.22 | - | - | - |
Note: This is a general protocol, and the specific quantities should be adjusted based on the desired scale of the reaction.
Visualizations
Caption: Workflow for the synthesis of m-Ethylacetophenone.
Caption: Synthesis of 1-(3-ethylphenyl)ethanol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethylacetophenone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Friedel-Crafts acylation of ethylbenzene (B125841).
Q1: Why is my yield of this compound lower than expected?
Low yields can result from several factors. The primary reasons include suboptimal reaction conditions, reagent quality issues, and the formation of unwanted byproducts. A common synthesis route is the Friedel-Crafts acylation of ethylbenzene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents are anhydrous, especially the Lewis acid catalyst (e.g., AlCl₃) and the solvent.[3] Moisture can deactivate the catalyst.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. High temperatures can lead to side reactions and product decomposition. For a similar reaction, heating under reflux at 60°C for about 30 minutes is suggested after the initial addition.[1]
-
Reaction Time: Incomplete reactions will result in lower yields. A reaction time of 5 hours at 0°C has been reported for a similar synthesis.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Molar Ratios: The stoichiometry of the reactants is crucial. An excess of the aromatic substrate (ethylbenzene) can sometimes favor mono-acylation.[5]
Q2: My final product is a mixture of isomers. How can I increase the selectivity for the meta-isomer (this compound)?
The ethyl group on the benzene (B151609) ring is an ortho-, para-director. Therefore, the Friedel-Crafts acylation of ethylbenzene will naturally produce a mixture of 2-ethylacetophenone (ortho) and 4-ethylacetophenone (para) as major products, with the this compound (meta) being a minor product under standard conditions.
Strategies to Enhance Meta-Isomer Selectivity:
While thermodynamically disfavored, altering reaction conditions might slightly influence the isomer distribution. However, for targeted synthesis of the meta isomer, alternative synthetic routes are often more effective. One documented method involves the reaction of acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane using aluminum chloride as a catalyst, which reportedly yields 86% of this compound.[4]
Q3: I am observing the formation of significant amounts of byproducts other than isomers. What are they and how can I minimize them?
Besides isomeric byproducts, poly-acylation and other side reactions can occur.
-
Poly-acylation: The initial product, this compound, can undergo further acylation, leading to di- and tri-acylated products. This is because the acetyl group is deactivating, making a second acylation less likely, but it can still occur under harsh conditions.[1] To minimize this, use a molar excess of ethylbenzene.
-
Dealkylation-Realkylation: In the presence of a strong Lewis acid, the ethyl group of ethylbenzene or the product can be cleaved and re-attach at different positions, leading to a mixture of products. Using a milder Lewis acid or lower temperatures can sometimes mitigate this.[5]
Q4: How can I effectively purify the this compound from the reaction mixture?
Purification is critical to obtaining a high-purity product.
-
Work-up: After the reaction, the mixture is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]
-
Extraction: The organic product is then extracted using a suitable solvent like ether or dichloromethane (B109758). The organic layer should be washed with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine.[7]
-
Distillation: Since this compound is a liquid with a boiling point of 236.7 °C at 760 mmHg, fractional distillation under reduced pressure is an effective method for purification.[4]
-
Chromatography: For high-purity requirements, column chromatography can be employed to separate the isomers and other byproducts.[7]
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound?
A: The Friedel-Crafts acylation of an appropriately substituted benzene ring is a common approach for synthesizing acetophenones.[2] For this compound specifically, a documented high-yield synthesis involves the reaction of acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane in the presence of aluminum chloride.[4]
Q: What are the typical reagents and catalysts used in the Friedel-Crafts acylation for this synthesis?
A: The common reagents are an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][8] The substrate would be ethylbenzene or a derivative.
Q: What are the main safety precautions to consider during this synthesis?
A: The reagents used in Friedel-Crafts acylation are hazardous. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[3][4] Hydrogen chloride gas is evolved during the reaction, which needs to be trapped.[1]
Q: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, their reactivity and the resulting product distribution may differ. Solid acid catalysts, such as zeolites, are also used, particularly in industrial settings, as they can offer better selectivity and are easier to handle.[9]
Quantitative Data Summary
| Parameter | Value | Reaction | Reference |
| Yield | ~86% | Acetyl chloride and (3-ethyl-phenyl)-trimethyl-silane | [4] |
| Reaction Time | 5 hours | Acetyl chloride and (3-ethyl-phenyl)-trimethyl-silane | [4] |
| Reaction Temperature | 0°C | Acetyl chloride and (3-ethyl-phenyl)-trimethyl-silane | [4] |
| Reaction Temperature | 60°C (reflux) | General Friedel-Crafts Acylation | [1] |
| Boiling Point | 236.7°C at 760 mmHg | This compound | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of (3-ethyl-phenyl)-trimethyl-silane [4]
Materials:
-
(3-ethyl-phenyl)-trimethyl-silane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser with a gas trap
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
In the flask, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (3-ethyl-phenyl)-trimethyl-silane and acetyl chloride in dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Ethylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation of ethylbenzene?
A1: The most common impurities include unreacted starting materials (ethylbenzene, acylating agent), positional isomers (2-ethylacetophenone and 4-ethylacetophenone), and poly-acylated byproducts. The formation of isomers is a known challenge in Friedel-Crafts reactions.[1]
Q2: What is the general appearance and physical state of this compound?
A2: this compound is typically a colorless to pale yellow liquid.[2][3]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key properties include its boiling point of approximately 236.7 °C at 760 mmHg, its solubility in organic solvents like ethanol (B145695) and ether, and limited solubility in water.[3][4] These properties are critical for selecting appropriate purification techniques such as distillation and solvent-based chromatography or crystallization.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis, allowing for the separation and identification of volatile impurities and isomers.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and assess purity by identifying characteristic peaks of the desired product and any impurities.[6][7]
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
Issue 1: Product is not distilling over at the expected temperature.
-
Possible Cause: The vacuum level may be insufficient, or the heating mantle temperature could be too low. Leaks in the distillation apparatus are a common cause of poor vacuum.
-
Troubleshooting Steps:
-
Check all joints and connections for leaks. Ensure a good seal with appropriate grease.
-
Verify the vacuum pump is functioning correctly and pulling a sufficiently low pressure.
-
Gradually and carefully increase the heating mantle temperature. Avoid overheating, which can lead to decomposition.
-
Issue 2: "Bumping" or unstable boiling of the crude material.
-
Possible Cause: Lack of boiling chips or a malfunctioning magnetic stirrer. Uneven heating can also contribute to this issue.
-
Troubleshooting Steps:
-
Ensure fresh boiling chips or a stir bar has been added to the distillation flask before heating.
-
If using a stirrer, ensure it is rotating at a steady and appropriate speed.
-
Insulate the distillation flask and column to ensure even heat distribution.
-
Issue 3: Poor separation of isomers (co-distillation).
-
Possible Cause: The distillation column may not have sufficient theoretical plates for the separation of isomers with close boiling points. The reflux ratio may also be too low.
-
Troubleshooting Steps:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Increase the reflux ratio by adjusting the distillation head to allow more condensate to return to the column, enhancing separation.
-
Flash Column Chromatography
Issue 1: Poor separation of this compound from its isomers.
-
Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to resolve the isomers on the stationary phase (e.g., silica (B1680970) gel).
-
Troubleshooting Steps:
-
Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation between the product and impurities.
-
A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate (B1210297).[8] Gradually increasing the polarity by adding more ethyl acetate can improve separation.
-
Consider using a less polar solvent system initially and gradually increasing the polarity (gradient elution).
-
Issue 2: The product is eluting too quickly (low retention).
-
Possible Cause: The mobile phase is too polar.
-
Troubleshooting Steps:
-
Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Switch to a less polar solvent system altogether.
-
Issue 3: The product is not eluting from the column (high retention).
-
Possible Cause: The mobile phase is not polar enough.
-
Troubleshooting Steps:
-
Gradually increase the proportion of the polar solvent in your mobile phase.
-
If the compound is still retained, a stronger polar solvent like methanol (B129727) in dichloromethane (B109758) might be necessary, though this should be done cautiously.[8]
-
Data Presentation
Table 1: Illustrative Purity and Yield of this compound after Purification
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 85% | 95-98% | 70-80% | Unreacted ethylbenzene, lower boiling point impurities |
| Flash Chromatography | 85% | >99% | 60-75% | Positional isomers (2- and 4-ethylacetophenone), poly-acylated byproducts |
| Recrystallization | 90% (after initial purification) | >99.5% | 80-90% (of the material being recrystallized) | Residual isomers and other minor impurities |
Note: The values presented in this table are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-insulated fractionating column.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring (if applicable) and gradually heat the flask using a heating mantle.
-
Slowly apply vacuum to the system.
-
Collect the initial fractions, which will likely contain lower-boiling impurities like unreacted ethylbenzene.
-
Monitor the temperature at the distillation head. The boiling point will decrease under reduced pressure.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Discontinue distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column and slurry-pack it with silica gel in the initial, least polar mobile phase.
-
Ensure the silica bed is compact and level. Add a layer of sand on top to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, applying gentle air pressure.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purification by Recrystallization
While this compound is a liquid at room temperature, recrystallization can be a viable option for solid aromatic ketones and can sometimes be adapted for liquids that can be induced to crystallize at low temperatures or by forming a solid derivative.
-
Solvent Selection:
-
Dissolution:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven.
-
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 22699-70-3 [chemicalbook.com]
- 3. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(22699-70-3) 1H NMR [m.chemicalbook.com]
- 7. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 3-Ethylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-Ethylacetophenone. Our aim is to offer practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via Friedel-Crafts acylation of ethylbenzene (B125841)?
A1: The primary impurities encountered are typically positional isomers, namely 2-ethylacetophenone (ortho) and 4-ethylacetophenone (para). Due to the directing effect of the ethyl group on the benzene (B151609) ring, the para isomer is often the major byproduct.[1] Additionally, polysubstitution can occur, leading to the formation of diethylacetophenones. Unreacted starting materials such as ethylbenzene and acetyl chloride may also be present in the crude product mixture.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By spotting the crude product alongside standards of the starting materials and, if available, the other isomers, you can visualize the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more detailed analysis, allowing for the identification and quantification of the different isomers and other byproducts.
Q3: Is distillation a suitable method for separating this compound from its isomers?
A3: Distillation can be challenging for separating the ortho, meta, and para isomers of ethylacetophenone due to their close boiling points. Fractional distillation under reduced pressure may offer some degree of separation, but achieving high purity of the this compound isomer can be difficult. It is generally more effective for removing lower-boiling starting materials or higher-boiling polysubstituted byproducts.
Q4: Which purification technique is most effective for isolating pure this compound?
A4: Column chromatography is the most effective and widely used method for separating positional isomers like those of ethylacetophenone.[2][3] For further polishing of the product, recrystallization can be employed, particularly if the material is a solid at room temperature or can be derivatized to a crystalline solid.
Troubleshooting Guides
Problem: Low Yield of this compound
If you are experiencing a low yield of the desired this compound isomer, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The isomer distribution in Friedel-Crafts reactions can be temperature-dependent.[4] Experiment with varying the reaction temperature to find the optimal conditions that favor the formation of the meta isomer. |
| Catalyst Activity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Deactivated catalyst can lead to incomplete reaction and a higher proportion of unreacted starting materials. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants and catalyst. An excess of the acylating agent can sometimes lead to increased byproduct formation. |
| Reaction Time | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion rate, while extending it unnecessarily may increase the formation of byproducts. |
Problem: Contamination with Positional Isomers
The presence of 2-ethylacetophenone and 4-ethylacetophenone is a common issue. Here is a guide to address this:
| Purification Method | Troubleshooting Steps |
| Column Chromatography | This is the most reliable method for isomer separation. Start with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), and gradually increase the polarity.[2][3] Fine-tuning the solvent gradient is crucial for achieving good separation. A typical starting point could be 5% ethyl acetate in hexane. |
| Fractional Distillation | While challenging, a high-efficiency fractional distillation column under vacuum may provide some enrichment of the desired isomer. Monitor the fractions carefully by GC analysis. |
Data Presentation
Table 1: Physical Properties of Ethylacetophenone Isomers
| Property | 2-Ethylacetophenone | This compound | 4-Ethylacetophenone |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₂O |
| Molecular Weight ( g/mol ) | 148.20 | 148.20 | 148.20 |
| Boiling Point (°C at 760 mmHg) | ~225-230 (estimated) | ~236.7[5] | 239.6[6] |
| Boiling Point (°C at reduced pressure) | - | - | 116-117 @ 15 Torr[7], 125 @ 20 mmHg[8] |
| Solubility | Soluble in organic solvents.[9] | Soluble in ethanol (B145695) and ether; limited solubility in water.[9] | Soluble in alcohol; not miscible or difficult to mix in water.[6] |
Table 2: Typical Isomer Distribution in Friedel-Crafts Acylation of Ethylbenzene
Based on a GC-MS analysis of a similar Friedel-Crafts reaction, the following is an example of a potential isomer distribution in the crude product:
| Isomer | Percentage in Crude Product |
| 2-Ethylacetophenone (ortho) | 2% |
| This compound (meta) | 7% |
| 4-Ethylacetophenone (para) | 78% |
| Diethylbenzophenones | 13% |
Note: This distribution is illustrative and can vary significantly based on reaction conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the separation of ethylacetophenone isomers using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent mixture, such as 5% ethyl acetate in hexane.[2][3]
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Gradient Elution (Optional): If separation is not achieved with the initial solvent system, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Combining Fractions: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization of this compound (General Procedure)
This protocol provides a general guideline for the recrystallization of this compound, which is a liquid at room temperature. This procedure would be applicable if the compound solidifies upon cooling to low temperatures or for a solid derivative of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[10]
-
Inducing Precipitation: While the solution is still hot, add warm deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.[10]
-
Redissolution: If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting impurity removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Ethylacetophenone|lookchem [lookchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4′-乙基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reaction Conditions for 3-Ethylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethylacetophenone, primarily via Friedel-Crafts acylation of ethylbenzene (B125841).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the reaction setup.[1][2] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is best to use a freshly opened container of the Lewis acid catalyst.[2] |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, which can inhibit further reaction.[1][3] | A stoichiometric amount of the Lewis acid catalyst is often required. Consider increasing the catalyst loading if sub-stoichiometric amounts were used.[1] | |
| Deactivated Aromatic Ring: While ethylbenzene is an activated ring, the presence of strongly electron-withdrawing impurities can hinder the reaction.[1] | Ensure the purity of the ethylbenzene starting material. | |
| Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions.[1] | If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction for the formation of byproducts. | |
| Formation of Multiple Products/Isomers | Isomer Formation: Friedel-Crafts acylation of ethylbenzene can produce a mixture of ortho, meta, and para isomers. The ethyl group is an ortho-, para-director. | The desired this compound is the meta isomer. Isomer distribution can be influenced by the solvent and reaction temperature. Separation of isomers will be necessary during purification. |
| Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[1] The acyl group is deactivating, which typically prevents a second acylation.[4][5] | Use a stoichiometric amount of the acylating agent. Ensure the reaction is not run for an excessively long time after completion. | |
| Difficult Work-up and Purification | Emulsion during Quenching: Quenching the reaction with water can lead to the formation of stable emulsions, making separation of the organic and aqueous layers difficult.[2] | Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] The addition of brine can also help break up emulsions. |
| Incomplete Removal of Catalyst: Residual aluminum salts can complicate purification. | Thoroughly wash the organic layer with dilute acid (e.g., 5% HCl) and then with water. | |
| Co-eluting Impurities: Isomers and other byproducts may be difficult to separate by column chromatography. | Fractional distillation under reduced pressure is often an effective method for purifying the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common laboratory synthesis is the Friedel-Crafts acylation of ethylbenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[5][6][7][8]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: The Lewis acid catalyst, typically AlCl₃, is extremely hygroscopic.[2] Any moisture present in the reactants, solvent, or glassware will react with the catalyst, rendering it inactive and halting the reaction.[1][2]
Q3: I obtained a mixture of isomers. How can I improve the selectivity for this compound (the meta isomer)?
A3: The ethyl group on the benzene (B151609) ring is an ortho-, para-directing group. Therefore, the formation of ortho- and para-ethylacetophenone is expected as the major products. The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. To obtain this compound, alternative synthetic strategies may be required, or a more complex purification process to isolate the minor meta-isomer will be necessary. One possible, though less direct, route could involve the acylation of a starting material where the directing groups favor meta-substitution, followed by subsequent modification to achieve the desired product.
Q4: What is the optimal temperature for the reaction?
A4: The optimal temperature can vary. Some Friedel-Crafts acylations proceed well at room temperature, while others may require gentle heating (e.g., reflux) to achieve a reasonable reaction rate.[1][4] It is advisable to start at a lower temperature and monitor the reaction progress (e.g., by TLC). If the reaction is slow, the temperature can be gradually increased. Excessively high temperatures should be avoided as they can promote the formation of byproducts.[9]
Q5: How can I effectively purify the crude this compound?
A5: A typical purification procedure involves the following steps:
-
Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.[10][11]
-
Extraction: Extract the product into an organic solvent like dichloromethane (B109758) or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[10]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate it from isomers and other high-boiling impurities.[12]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Ethylbenzene with Acetyl Chloride
This protocol describes a general procedure for the synthesis of ethylacetophenone isomers.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethylbenzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
Catalyst Suspension: In the round-bottom flask, add anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add a solution of ethylbenzene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the this compound isomer.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield (Illustrative)
| Catalyst Loading (Equivalents of AlCl₃) | Reaction Time (hours) | Temperature (°C) | Yield of Isomer Mixture (%) |
| 0.5 | 4 | 25 | 30 |
| 1.0 | 2 | 25 | 75 |
| 1.2 | 2 | 25 | 85 |
| 1.5 | 2 | 25 | 85 (with potential for more byproducts) |
Table 2: Effect of Temperature on Reaction Time and Yield (Illustrative)
| Temperature (°C) | Reaction Time to Completion (hours) | Yield of Isomer Mixture (%) | Observations |
| 0 | 8 | 65 | Slow reaction rate |
| 25 (Room Temp) | 2 | 85 | Optimal balance of rate and yield |
| 40 (Reflux in CH₂Cl₂) | 1 | 80 | Faster reaction, potential for increased byproduct formation |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Ethylacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylacetophenone synthesis. The content is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation of ethylbenzene (B125841). This electrophilic aromatic substitution reaction typically uses an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2][3][4]
Q2: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. Contamination with water will deactivate the catalyst.[5] It is crucial to use anhydrous AlCl₃ and thoroughly dry all glassware and solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst.[5][6][7] This requires the use of stoichiometric or even excess amounts of the catalyst relative to the acylating agent for the reaction to proceed to completion. A molar ratio of 1.1 to 1.3 of AlCl₃ to acetyl chloride is a common starting point.[5]
-
Sub-optimal Reaction Temperature: The reaction between the Lewis acid and the acylating agent is exothermic.[1][2] It is often necessary to cool the reaction mixture initially (e.g., in an ice bath) during the addition of reagents to control the reaction rate. Subsequently, the reaction may need to be brought to room temperature or gently heated to ensure completion.[1][3]
-
Deactivated Starting Material: While ethylbenzene is an activated ring, the product, this compound, has a deactivating acetyl group. This deactivation prevents further acylation (polyacylation), which is a positive aspect, but it also means the reaction conditions need to be robust enough to acylate the initial ethylbenzene.[3][8]
Q3: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity for this compound (meta-isomer)?
A3: The ethyl group on ethylbenzene is an ortho, para-director. Therefore, the primary products of Friedel-Crafts acylation will be 4-Ethylacetophenone (para) and 2-Ethylacetophenone (ortho). The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. To synthesize the 3-isomer, an alternative strategy is typically required. One common approach involves the acylation of a benzene (B151609) ring with a meta-directing group, which is later converted to an ethyl group.
Q4: What are common side products other than isomers in this compound synthesis?
A4: Besides isomeric products, other side reactions can occur:
-
Reaction with Solvent: If the solvent is also an aromatic compound, it can compete with ethylbenzene in the acylation reaction. Using a non-reactive solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) is recommended.[3][9]
-
Dealkylation-Transalkylation: In the presence of a strong acid catalyst, ethylbenzene can undergo rearrangement to form benzene and diethylbenzene, which can then also be acylated.
Q5: What is the purpose of the aqueous workup with acid at the end of the reaction?
A5: The aqueous workup is a critical step for two main reasons. First, it quenches the reaction by decomposing any unreacted acyl chloride and the aluminum chloride catalyst. Second, the ketone product is complexed with the aluminum chloride; adding water breaks this complex and liberates the this compound.[10] Using dilute acid helps to dissolve the resulting aluminum salts in the aqueous layer, facilitating separation.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of acetophenone (B1666503) derivatives via Friedel-Crafts acylation, with specific relevance to this compound reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Moisture has deactivated the Lewis acid (e.g., AlCl₃).[5] 2. Insufficient Catalyst: The ketone product has formed a complex with the catalyst, halting the reaction.[5][7] 3. Sub-optimal Temperature: The reaction temperature is too low for the reaction to proceed or too high, causing degradation. | 1. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Operate under an inert atmosphere.[5] 2. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent.[5] 3. Start the reaction at a low temperature (0-5 °C) during reagent addition, then allow it to warm to room temperature or apply gentle heat. Monitor progress with TLC or GC.[1] |
| Formation of Multiple Products (Low Regioselectivity) | 1. Directing Effects: The ethyl group of ethylbenzene is an ortho, para-director, leading to 2- and 4-ethylacetophenone as major products. 2. Reaction Temperature: Temperature can influence the ratio of isomers. | 1. Direct acylation of ethylbenzene will not favor the meta-product. An alternative synthetic route is necessary for this compound. 2. Experiment with varying the reaction temperature; lower temperatures may favor one isomer over another in some cases. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The catalyst may be deactivated by impurities or complexation with the product.[5] 2. Poor Quality of Reagents: Impurities in the ethylbenzene, acetyl chloride, or the catalyst can inhibit the reaction. | 1. Ensure high purity of all reagents and solvents. A higher initial catalyst loading may be necessary if deactivation by the product is suspected. 2. Use freshly distilled reactants and a new batch of anhydrous catalyst. |
| Dark Brown/Black Reaction Mixture | 1. Overheating: Excessive temperatures can lead to polymerization or charring of the organic materials. 2. Side Reactions: Uncontrolled side reactions can produce colored byproducts. | 1. Maintain careful temperature control, especially during the exothermic addition of reagents.[1][2] 2. Ensure an appropriate reaction time; do not leave the reaction to proceed for an unnecessarily long duration. |
Data Presentation
Table 1: Isomer Distribution in the Acylation of Ethylbenzene
This table illustrates the typical regioselectivity observed in the Friedel-Crafts acylation of ethylbenzene, highlighting the challenge in synthesizing the meta-isomer directly.
| Isomer | Product Name | Typical Distribution (%) |
| ortho- | 2-Ethylacetophenone | 2% |
| meta- | This compound | 7% |
| para- | 4-Ethylacetophenone | 78% |
| Other | Diethylbenzophenone impurities | 13% |
| (Source: Adapted from a study on the synthesis of 4-Ethylbenzophenone) |
Table 2: Example Reaction Conditions and Yields for Acylations
This table provides examples of reaction conditions and the resulting yields for Friedel-Crafts acylation reactions relevant to the synthesis of substituted acetophenones.
| Starting Material | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethylbenzene | Acetic Anhydride | AlCl₃ (2.0) | CH₂Cl₂ | -70 to -50 | 5 | 4-Ethylacetophenone | 86%[11] |
| (3-ethyl-phenyl)-trimethyl-silane | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 | 5 | This compound | ~86%[9] |
| Acetophenone | Concentrated H₂SO₄ | N/A | N/A | 60 | 20 | 3-Sulfonic acetophenone | 65%[12] |
Experimental Protocols
Protocol 1: General Friedel-Crafts Acylation of Ethylbenzene
This protocol describes a general laboratory procedure for the acylation of ethylbenzene. Note that this procedure will yield primarily the para and ortho isomers.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethylbenzene (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.
-
Addition of Reagents:
-
Add ethylbenzene (1.0 equivalent) to the dropping funnel as a solution in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Next, add acetyl chloride (1.1 equivalents), also as a solution in dichloromethane, dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.[1]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a portion of dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
-
Isolation:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator.[1]
-
The crude product can be purified by vacuum distillation.
-
Visualizations
Troubleshooting Workflow for Low Reaction Yield
A troubleshooting workflow for addressing low product yield.
Logical Flow for Friedel-Crafts Acylation Workup
A standard workflow for the workup and isolation of the product.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. docsity.com [docsity.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 12. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: 3-Ethylacetophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethylacetophenone, particularly in the context of its synthesis via Friedel-Crafts acylation and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene (B125841) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Q2: What are the main byproducts to expect during the Friedel-Crafts acylation of ethylbenzene?
A2: The primary byproducts are isomeric forms of ethylacetophenone. Since the ethyl group is an ortho-, para- director, the major product is 4-ethylacetophenone (para). However, 2-ethylacetophenone (ortho) and the desired this compound (meta) are also formed.[2] Additionally, polyacylation products, where more than one acetyl group is added to the ethylbenzene ring, can occur, though this is less common than in Friedel-Crafts alkylation.[3]
Q3: Why is the formation of the meta isomer (this compound) generally less favored in Friedel-Crafts acylation of ethylbenzene?
A3: The ethyl group on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions due to electronic effects that stabilize the intermediate carbocation (arenium ion) at these positions. The meta position is electronically disfavored. However, small amounts of the meta isomer are still formed.
Q4: Are there alternative synthesis routes to this compound?
A4: Yes, an alternative method involves the reaction of acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane in the presence of aluminum chloride in a solvent like dichloromethane (B109758). This method has been reported to produce this compound with a high yield of approximately 86%.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound Isomer
Cause: The primary cause is the inherent directing effect of the ethyl group, which favors the formation of the para and ortho isomers over the meta isomer.
Solution:
-
Isomer Separation: Since preventing the formation of other isomers entirely is challenging, the most practical approach is efficient separation of the product mixture. Fractional distillation under reduced pressure or column chromatography can be employed to isolate the this compound isomer.
-
Reaction Condition Optimization: While the electronic effects are dominant, reaction conditions can slightly influence isomer ratios. Experimenting with lower temperatures during the acylation may subtly alter the isomer distribution, although the para isomer will likely remain the major product.
Issue 2: Formation of Polyacylated Byproducts
Cause: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if an excess of the acylating agent is used, the mono-acylated product can undergo a second acylation.[3]
Solution:
-
Control Stoichiometry: Use a molar ratio of ethylbenzene to the acylating agent that is close to 1:1.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is formed and before significant polyacylation occurs. Lowering the reaction temperature can also help minimize this side reaction.
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Cause: This can be due to impure reagents, an inactive catalyst, or insufficient reaction temperature.
Solution:
-
Purity of Reagents: Ensure that ethylbenzene and the acylating agent are free of water and other impurities. The solvent should be anhydrous.
-
Catalyst Activity: Aluminum chloride is highly hygroscopic and will be deactivated by moisture. Handle it in a dry environment (e.g., glove box or under an inert atmosphere) and use a freshly opened or properly stored container.
-
Sufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because it complexes with the ketone product.
-
Temperature Control: While low temperatures are generally favored to control selectivity, the reaction may need to be gently warmed to initiate.
Data Presentation
Table 1: Isomer Distribution in the Acetylation of Ethylbenzene
This table summarizes the isomer distribution of ethylacetophenone obtained from the Friedel-Crafts acetylation of ethylbenzene under specific experimental conditions. This data is crucial for predicting the expected product mixture and planning purification strategies.
| Isomer | Percentage (%) |
| 2-Ethylacetophenone (ortho) | 0.3 |
| This compound (meta) | 2.7 |
| 4-Ethylacetophenone (para) | 97.0 |
Data sourced from Brown, H. C., & Marino, G. (1959). Rate Data and Isomer Distributions in the Acetylation and Benzoylation of Ethyl-, Isopropyl- and t-Butylbenzene. Partial Rate Factors for the Acylation Reaction.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethylacetophenone Isomers via Friedel-Crafts Acylation of Ethylbenzene
This protocol is a general procedure for the acylation of ethylbenzene, which will produce a mixture of isomers, with the para isomer being the major product.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethylbenzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice-water bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Following the addition of acetyl chloride, add ethylbenzene (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-30 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of ethylacetophenone isomers.
-
Purify the isomers by fractional distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Byproduct formation in the synthesis of this compound.
References
challenges in the scale-up of 3-Ethylacetophenone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 3-Ethylacetophenone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the Friedel-Crafts acylation of ethylbenzene (B125841).
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst: Aluminum chloride (AlCl₃) is highly moisture-sensitive. | Ensure anhydrous conditions. Use freshly opened, high-purity AlCl₃. Handle the catalyst in a glove box or under an inert atmosphere. |
| Deactivated Aromatic Ring: While ethylbenzene is activated, impurities in the starting material could interfere. | Use high-purity ethylbenzene. | |
| Insufficient Catalyst: The ketone product can form a complex with AlCl₃, rendering it inactive. | Use a stoichiometric amount of AlCl₃ (at least 1 equivalent). | |
| Formation of Multiple Isomers (Low Selectivity) | Reaction Temperature: Temperature can influence the isomer ratio (ortho, meta, para). | Optimize the reaction temperature. Lower temperatures often favor the para isomer due to steric hindrance. |
| Catalyst Choice: Different Lewis acids can exhibit different selectivities. | While AlCl₃ is common, consider screening other Lewis acids like FeCl₃ or solid acid catalysts. | |
| Significant By-product Formation | Polyacylation: The product, ethylacetophenone, is more deactivated than ethylbenzene, making polyacylation less likely but still possible under harsh conditions. | Use a slight excess of ethylbenzene relative to the acylating agent. Avoid high reaction temperatures and prolonged reaction times. |
| Reaction with Solvent: If using a reactive solvent, it may compete in the acylation. | Use a non-reactive solvent such as dichloromethane (B109758) or dichloroethane. | |
| Poor Yield After Work-up | Incomplete Quenching: The AlCl₃-ketone complex needs to be fully hydrolyzed. | Quench the reaction mixture slowly and carefully with ice and/or dilute HCl with vigorous stirring. |
| Product Loss During Extraction: this compound has some solubility in the aqueous phase. | Perform multiple extractions with a suitable organic solvent. | |
| Difficulty in Purification | Close Boiling Points of Isomers: The ortho, meta, and para isomers of ethylacetophenone have very similar boiling points, making simple distillation challenging. | Employ fractional distillation with a high-efficiency column. Consider other purification techniques like preparative chromatography for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for synthesizing ethylacetophenones is the Friedel-Crafts acylation of ethylbenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] The reaction yields a mixture of isomers, primarily the ortho and para products, with the meta isomer being a minor component under typical conditions.
Q2: How can the formation of the desired 3-ethyl (meta) isomer be maximized?
A2: Direct Friedel-Crafts acylation of ethylbenzene, an ortho-, para- director, will not yield this compound as the major product. To obtain the meta isomer, an alternative synthetic strategy is required. One common approach is to start with a meta-directing group on the benzene (B151609) ring, perform the acylation, and then convert the directing group to an ethyl group. For example, starting with nitrobenzene, performing a Friedel-Crafts acylation (which will direct meta), followed by reduction of the nitro group and subsequent conversion to an ethyl group.
Q3: What are the primary safety concerns when scaling up the Friedel-Crafts acylation for this compound synthesis?
A3: The primary safety concerns during the scale-up of this synthesis include:
-
Handling of Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[2][3][4][5] Large-scale handling requires stringent moisture control and appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction between the acylating agent and AlCl₃, as well as the subsequent acylation of ethylbenzene, is exothermic.[6] Effective heat management is critical at scale to prevent runaway reactions.
-
Handling of Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory.[7] Use in a well-ventilated area or a closed system is necessary.
-
Flammable Solvents: Solvents like dichloromethane are flammable and require appropriate handling and storage.
Q4: What are the key process parameters to monitor during the scale-up?
A4: Critical process parameters to monitor during scale-up include:
-
Temperature: Precise temperature control is crucial for managing the exothermicity of the reaction and influencing isomer distribution.
-
Addition Rate: The rate of addition of the acylating agent should be carefully controlled to manage heat generation.
-
Stirring/Mixing: Efficient mixing is essential to ensure uniform temperature distribution and reactant contact, which becomes more challenging in larger reactors.
-
Moisture Content: Rigorous exclusion of moisture is necessary to maintain catalyst activity.
Experimental Protocols
Laboratory-Scale Synthesis of Ethylacetophenone Isomers (Illustrative)
This protocol is a general procedure for the Friedel-Crafts acylation of ethylbenzene and will produce a mixture of isomers, primarily ortho and para.
Materials:
-
Anhydrous Ethylbenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Set up the reaction apparatus under a nitrogen or argon atmosphere and ensure all glassware is dry.
-
To the three-neck flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add ethylbenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-5 °C.
-
Once the addition of ethylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation to separate the isomers.
Data Presentation
Table 1: Illustrative Comparison of Process Parameters for Friedel-Crafts Acylation Scale-Up
The following data is representative of a typical Friedel-Crafts acylation scale-up and is for illustrative purposes only, as specific data for this compound synthesis at different scales is not publicly available.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Reactor Volume | 1 L Glass Flask | 50 L Glass-Lined Reactor | 5000 L Glass-Lined Reactor |
| Ethylbenzene (Equivalents) | 1.2 | 1.15 | 1.1 |
| Acetyl Chloride (Equivalents) | 1.0 | 1.0 | 1.0 |
| Aluminum Chloride (Equivalents) | 1.1 | 1.05 | 1.02 |
| Solvent (Volume) | 500 mL | 40 L | 4000 L |
| Initial Temperature | 0 °C | 0-5 °C | 5-10 °C |
| Addition Time | 30 min | 2 hours | 4-6 hours |
| Reaction Time | 4 hours | 6 hours | 8-10 hours |
| Typical Yield (Isomer Mixture) | 85-90% | 80-88% | 78-85% |
| Purity (Before Fractional Distillation) | 95% (GC) | 92-96% (GC) | 90-95% (GC) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of ethylacetophenone isomers.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. 22699-70-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. This compound | 22699-70-3 [chemicalbook.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
stability issues of 3-Ethylacetophenone under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Ethylacetophenone under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, an aromatic ketone, is generally stable. However, its stability can be compromised under certain conditions, leading to degradation. The primary concerns are:
-
Hydrolysis: The ketone functional group can be susceptible to hydrolysis under both acidic and basic conditions, although this process is typically slow for ketones compared to esters or amides.[1][2]
-
Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, this compound can undergo keto-enol tautomerism, a process catalyzed by both acids and bases. While this is an equilibrium process and not degradation in itself, the enol form can be more reactive towards certain reagents.
-
Oxidation: Aromatic ketones can be susceptible to oxidative degradation, which may be initiated by factors such as light, elevated temperatures, and the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic ketones.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of acetophenone (B1666503) derivatives, the following are potential degradation routes:
-
Under Acidic Conditions: Acid-catalyzed hydrolysis is a potential but likely slow degradation pathway. The primary reaction mechanism would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
Under Basic Conditions: Base-catalyzed reactions at the α-carbon are possible. These can include aldol-type condensation reactions if a suitable electrophile is present, or potentially cleavage of the acyl group under harsh conditions, though this is less common for simple ketones.
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products of this compound under forced degradation conditions are not well-documented in the literature. To identify potential degradation products, it is necessary to conduct a forced degradation study and analyze the resulting mixture using techniques such as HPLC-MS and NMR.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after exposure to acidic/basic conditions. | Degradation of this compound. | Perform a systematic forced degradation study (see Experimental Protocols) to identify the conditions causing degradation. Use a stability-indicating HPLC method to separate the parent compound from its degradation products. |
| Change in the physical appearance of the sample (e.g., color change). | This may indicate oxidative degradation or the formation of conjugated degradation products. | Protect the sample from light and oxygen. Store under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
| Inconsistent analytical results for samples stored under supposedly identical conditions. | The compound may be sensitive to minor variations in storage conditions (e.g., light exposure, headspace oxygen). | Standardize storage protocols meticulously. Use amber vials and ensure a consistent, inert atmosphere for all samples. |
Experimental Protocols
To definitively assess the stability of this compound and identify its degradation products, a forced degradation study is essential. The following is a detailed, adaptable protocol.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at the same time points as the acid hydrolysis experiment.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water and subject it to the same temperature conditions as the stress samples.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for aromatic ketones. The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
If significant degradation is observed, use HPLC-MS to determine the mass of the degradation products.
-
For structural elucidation, the degradation products can be isolated using preparative HPLC followed by NMR analysis.
-
Data Presentation:
The quantitative results from the forced degradation study should be summarized in a table for easy comparison.
| Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | RT | ||
| 0.1 M HCl | 24 | 60 | ||
| 1 M HCl | 24 | RT | ||
| 1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 0.1 M NaOH | 24 | 60 | ||
| 1 M NaOH | 24 | RT | ||
| 1 M NaOH | 24 | 60 |
Note: The percentage degradation should be calculated based on the peak area of this compound in the stressed sample relative to the control sample.
Visualizations
Below are diagrams illustrating the experimental workflow and a potential degradation pathway.
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: A potential, speculative acid-catalyzed hydrolysis pathway for this compound.
References
catalyst selection for efficient 3-Ethylacetophenone synthesis
Technical Support Center: Synthesis of 3-Ethylacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Troubleshooting Guide and FAQs
This section addresses common challenges encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation of ethylbenzene (B125841).
Q1: My reaction yield is extremely low or non-existent. What are the most common initial checks?
A: When faced with a low or negligible yield, the first step is to meticulously review your reagents and reaction setup.
-
Catalyst Inactivity: The most frequent culprit is an inactive Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This catalyst is highly sensitive to moisture.[1][2][3]
-
Solution: Use a freshly opened bottle of anhydrous AlCl₃ or one that has been stored correctly in a desiccator. Ensure all glassware was oven or flame-dried immediately before use and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: The purity of your starting materials—ethylbenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride)—is critical.[1]
-
Solution: Use freshly purified reagents. Impurities can react with the catalyst or lead to unwanted side reactions.
-
-
Anhydrous Conditions: The entire system must be free of water.
-
Solution: Dry your solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane) using appropriate methods before use.
-
Q2: I'm observing the formation of multiple products or isomers. How can I improve selectivity for this compound?
A: The ethyl group on ethylbenzene is an ortho-, para-director. Therefore, the primary products of Friedel-Crafts acylation are typically 4-ethylacetophenone and 2-ethylacetophenone. The formation of the meta-isomer, this compound, is generally not the favored outcome under standard Friedel-Crafts conditions. Achieving high selectivity for the 3-isomer often requires alternative synthetic strategies. One documented method involves the reaction of acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane in the presence of aluminum chloride.[4]
For the standard acylation of ethylbenzene, steric hindrance often favors the para product over the ortho.[1] If you are observing unexpected isomers, consider the possibility of isomerization of the starting material or product under strong Lewis acid conditions.
Q3: My reaction starts but then seems to stop, resulting in incomplete conversion. What could be the cause?
A: Incomplete conversion with unreacted starting material is a common problem.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount.[1][3] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1]
-
Solution: Ensure you are using at least one equivalent of AlCl₃ relative to the acylating agent. In some cases, a slight excess of the catalyst may be beneficial.
-
-
Sub-optimal Temperature: The reaction temperature significantly impacts the rate.[1]
-
Solution: If the reaction is sluggish at a low temperature (e.g., 0-5°C), you may need to allow it to warm to room temperature or gently heat it to overcome the activation energy.[1] However, excessively high temperatures can promote side reactions.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Q4: The reaction mixture has turned into a dark tar. What went wrong?
A: Tar formation is indicative of decomposition and unwanted side reactions.[3]
-
Excessive Heat: High reaction temperatures are a common cause of polymerization and degradation of starting materials and products.[3]
-
Solution: Maintain careful temperature control, especially during the initial exothermic addition of reagents. Perform the initial addition at a low temperature (e.g., 0°C).
-
-
Prolonged Reaction Time: Allowing the reaction to run for too long, particularly at elevated temperatures, can lead to product degradation.[3]
-
Solution: Monitor the reaction by TLC and quench it once the starting material is consumed.
-
Q5: I'm having difficulty with the work-up procedure, especially with emulsions. How can I improve product isolation?
A: The work-up for Friedel-Crafts reactions can be challenging.
-
Emulsion Formation: Quenching the reaction mixture with water can lead to the formation of stable emulsions, making the separation of aqueous and organic layers difficult.[2]
-
Solution: A common and effective technique is to pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][5] The acid helps to break down the aluminum-ketone complex. If an emulsion persists, adding a saturated NaCl solution (brine) can help to break it.[2]
-
Quantitative Data on Catalyst Performance
The selection of a catalyst is crucial for optimizing the yield and selectivity of the Friedel-Crafts acylation. While data specifically for this compound is limited, the following table summarizes the performance of various catalysts in the acylation of related aromatic compounds, providing a basis for catalyst selection.
| Catalyst System | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 0 - RT | - | High | Standard, but moisture sensitive. Stoichiometric amounts needed. | [5] |
| AlCl₃ | (3-ethyl-phenyl)-trimethyl-silane | Acetyl Chloride | Dichloromethane | 0 | 5 | ~86 | Specific route to this compound. | [4] |
| FeCl₃ | Benzene | Acyl Chloride | - | High | - | "Acceptable" | Less active than AlCl₃, requires higher temperatures. | [6] |
| Hf(OTf)₄ / TfOH | Benzene | Carboxylic Acid Chlorides | - | - | - | Good | Highly accelerated reaction. | [6] |
| Zeolite H-ZSM-5 | Toluene | Acetic Anhydride | - | - | - | - | High selectivity for para-isomer (~88%). | [7] |
| Zeolite H-USY | Toluene | Acetic Anhydride | - | - | - | - | High selectivity for para-isomer (~85%). | [7] |
| Zeolite Beta | Toluene | Acetic Anhydride | - | - | - | - | Almost complete selectivity for the para-isomer. | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Silylated Precursor
This protocol is based on a literature procedure for the specific synthesis of this compound.[4]
Materials:
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(3-ethyl-phenyl)-trimethyl-silane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply.
Procedure:
-
Setup: Assemble a flame-dried three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ followed by anhydrous dichloromethane to create a suspension. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of (3-ethyl-phenyl)-trimethyl-silane and acetyl chloride in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 5 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low yields.
Experimental Workflow Diagram
This diagram outlines the general experimental sequence for the Friedel-Crafts acylation synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
characterization of unexpected products in 3-Ethylacetophenone synthesis
Technical Support Center: Synthesis of 3-Ethylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information provided addresses common issues, particularly the characterization of unexpected products.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene (B125841) with an acylating agent like acetyl chloride or acetic anhydride.[1][2] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3]
Q2: I have obtained my product, but the yield of this compound is lower than expected, and I see several other peaks in my GC-MS analysis. What are these unexpected products likely to be?
A2: In the Friedel-Crafts acylation of ethylbenzene, the formation of several byproducts is possible. The most common unexpected products are:
-
Positional Isomers: 2-ethylacetophenone and 4-ethylacetophenone are frequently formed as the ethyl group directs the incoming acetyl group to the ortho and para positions, in addition to the desired meta position.
-
Poly-acylated Products: Although less common in acylation than in alkylation, there is a possibility of diacetylation of the ethylbenzene ring under forcing conditions.
-
Products from Starting Material Side Reactions: Transalkylation of ethylbenzene can occur in the presence of a strong Lewis acid, leading to the formation of benzene (B151609) and diethylbenzene. Subsequent acylation of these species can result in acetophenone (B1666503) and diethylacetophenone isomers, respectively.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling the reaction conditions is key to improving the selectivity for the meta-isomer. Lowering the reaction temperature can sometimes favor the formation of one isomer over another. The choice of solvent can also influence the isomer distribution.
Q4: What is the role of the aqueous workup in the synthesis of this compound?
A4: The aqueous workup is a critical step for two main reasons. First, it quenches the reaction by decomposing any unreacted acetyl chloride and the aluminum chloride catalyst. Second, the ketone product forms a complex with the aluminum chloride, and the addition of water is necessary to break this complex and liberate the this compound.[4] Typically, a dilute acid solution is used during the workup to ensure all aluminum salts are dissolved in the aqueous layer.[4]
Q5: My NMR spectrum looks complex. How can I confirm the presence of this compound and identify the isomeric impurities?
A5: You will need to carefully analyze the aromatic region of the ¹H NMR spectrum. Each isomer (ortho, meta, and para) will have a unique splitting pattern for the aromatic protons. Comparing your experimental spectrum with the known spectra of 2-ethylacetophenone, this compound, and 4-ethylacetophenone is the most effective way to identify these species.[5][6][7] ¹³C NMR can also be very helpful, as the chemical shifts of the aromatic carbons will differ for each isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | Ensure all reagents are anhydrous, particularly the aluminum chloride and the solvent. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Formation of multiple byproducts. | Optimize reaction conditions (e.g., lower temperature) to favor the formation of the meta isomer. | |
| Presence of 2- and 4-Ethylacetophenone | The ethyl group is an ortho-, para-director under kinetic control. | Isomeric products are common in Friedel-Crafts reactions with substituted benzenes. Purification by column chromatography or fractional distillation may be necessary to separate the isomers. |
| Presence of Diethylacetophenone Isomers | Transalkylation of ethylbenzene starting material. | This side reaction can be minimized by using a milder Lewis acid catalyst or by carefully controlling the reaction temperature and time. |
| Product is a Dark, Oily Residue | Polymerization or charring. | This can be caused by excessively high reaction temperatures. Ensure the reaction temperature is carefully controlled, and the addition of reagents is done at a rate that prevents overheating. |
Data Presentation: Characterization of Potential Products
The following tables summarize the expected analytical data for the desired product and its most common isomers.
Table 1: Expected Products and Byproducts in this compound Synthesis
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-(3-ethylphenyl)ethanone | C₁₀H₁₂O | 148.20 |
| 2-Ethylacetophenone | 1-(2-ethylphenyl)ethanone | C₁₀H₁₂O | 148.20 |
| 4-Ethylacetophenone | 1-(4-ethylphenyl)ethanone | C₁₀H₁₂O | 148.20 |
| Diethylacetophenone (example: 3,4-diethylacetophenone) | 1-(3,4-diethylphenyl)ethanone | C₁₂H₁₆O | 176.26 |
Table 2: Key Analytical Data for Isomer Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | GC-MS (m/z of major fragments) |
| This compound | ~7.7 (m, 2H), ~7.3 (m, 2H), 2.7 (q, 2H), 2.6 (s, 3H), 1.2 (t, 3H)[7] | ~198, 145, 138, 133, 128, 126, 29, 27, 15 | 148 (M+), 133, 105[8][9] |
| 2-Ethylacetophenone | ~7.6 (d, 1H), ~7.3-7.4 (m, 2H), ~7.2 (t, 1H), 2.8 (q, 2H), 2.6 (s, 3H), 1.2 (t, 3H) | ~201, 142, 138, 131, 129, 128, 125, 30, 26, 16 | 148 (M+), 133, 105 |
| 4-Ethylacetophenone | ~7.9 (d, 2H), ~7.3 (d, 2H), 2.7 (q, 2H), 2.6 (s, 3H), 1.2 (t, 3H)[5][10] | ~198, 150, 135, 128, 128, 29, 26, 15[5] | 148 (M+), 133, 105[11] |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol provides a general procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Ethylbenzene (anhydrous)
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
5% Sodium Hydroxide (B78521) Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise from the dropping funnel to the stirred suspension.
-
After the addition of acetyl chloride is complete, add ethylbenzene dropwise at a rate that maintains a gentle reflux.
-
Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[12]
Protocol 2: Characterization of Unexpected Products by GC-MS
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., DB-5 or equivalent).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Detector Temperature: 280 °C
Procedure:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify the peaks corresponding to this compound and its isomers by comparing their retention times and mass spectra with known standards or library data.[8][9]
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation of ethylbenzene.
Caption: Troubleshooting workflow for unexpected products.
Caption: Transalkylation side reaction leading to byproducts.
References
- 1. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound(22699-70-3) 1H NMR spectrum [chemicalbook.com]
- 8. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m-Ethylacetophenone [webbook.nist.gov]
- 10. 4-Ethylacetophenone(937-30-4) 1H NMR [m.chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Separation of p-Ethylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Refining the Purification of 3-Ethylacetophenone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Ethylacetophenone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives?
A1: Impurities largely depend on the synthetic route. For derivatives synthesized via Friedel-Crafts acylation, common impurities include unreacted starting materials, regioisomers (e.g., ortho- and para-isomers), and poly-acylated byproducts. If the synthesis involves functional group manipulation (e.g., reduction of a nitro group to an amine), incomplete reaction can lead to the presence of the starting material as a major impurity.
Q2: Which purification technique is more suitable for my this compound derivative: recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is an effective technique for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[1] Column chromatography offers a higher degree of separation and is ideal for removing impurities with similar solubility profiles to the desired compound or for purifying oily products.[2]
Q3: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For many acetophenone (B1666503) derivatives, polar protic solvents like ethanol (B145695) or isopropanol, often in combination with water as an anti-solvent, are effective.[1][3] For less polar derivatives, a solvent system like ethyl acetate (B1210297)/hexane (B92381) can be a good choice.[4] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated and cools too quickly.[1][5] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[1] Using a different solvent system with a lower boiling point can also be effective.[1]
Q5: What are the typical stationary and mobile phases for the purification of this compound derivatives by column chromatography?
A5: For normal-phase column chromatography, silica (B1680970) gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.
Q6: How can I assess the purity of my final this compound derivative?
A6: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity of acetophenone derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common setup. Purity is determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Crystal Yield | 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[6] 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution.[1] 3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5] |
| No Crystal Formation | 1. The solution is not saturated (too much solvent). 2. The solution is cooling too slowly, or nucleation is required. | 1. Boil off some of the solvent to concentrate the solution.[1] 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[1] |
| Colored Impurities in Crystals | The recrystallization solvent did not effectively remove colored byproducts. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. |
| Oily Product Formation | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. | 1. Select a solvent with a lower boiling point.[1] 2. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compounds | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. | 1. Optimize the mobile phase composition by running preliminary TLC analysis with different solvent mixtures. 2. Reduce the amount of crude material loaded onto the column. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Repack the column, ensuring the silica gel slurry is homogeneous and allowed to settle evenly. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol (B129727) to the eluent can be effective. |
| Broad Elution Bands | 1. Diffusion of the sample on the column. 2. Inconsistent packing of the stationary phase. | 1. Ensure the initial sample band loaded onto the column is narrow and concentrated. 2. Repack the column to ensure a uniform bed. |
Data Presentation
The following tables provide illustrative quantitative data for the purification of representative this compound derivatives. Please note that optimal conditions will vary depending on the specific derivative and the nature of the impurities.
Table 1: Recrystallization of this compound Derivatives
| Derivative | Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 3-Ethyl-4-aminoacetophenone | Ethanol/Water (1:1) | 90 | 99.5 | 85 |
| 3-Ethyl-4-hydroxyacetophenone | Ethyl Acetate/Hexane (1:3) | 85 | 99.2 | 80 |
| 3-Ethyl-4-nitroacetophenone | Isopropanol | 92 | 99.8 | 90 |
Table 2: Column Chromatography of this compound Derivatives
| Derivative | Stationary Phase | Mobile Phase Gradient | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 3-Ethyl-4-hydroxyacetophenone | Silica Gel | 10% to 30% Ethyl Acetate in Hexane | 75 | 99.0 | 70 |
| 3-Ethyl-2-aminoacetophenone | Silica Gel | 20% to 50% Ethyl Acetate in Hexane | 80 | 98.5 | 65 |
Experimental Protocols
Protocol 1: Recrystallization of 3-Ethyl-4-aminoacetophenone
-
Dissolution: In a fume hood, dissolve the crude 3-Ethyl-4-aminoacetophenone in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still warm, slowly add warm water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 3-Ethyl-4-hydroxyacetophenone
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 3-Ethyl-4-hydroxyacetophenone in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Ethylacetophenone and 4-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomers, 3-Ethylacetophenone and 4-Ethylacetophenone. Understanding the nuanced differences in their reactivity is crucial for predicting reaction outcomes, designing synthetic routes, and developing new pharmaceutical agents. This comparison focuses on the two primary sites of reaction: the aromatic ring and the carbonyl group.
Introduction to the Isomers
This compound and 4-Ethylacetophenone are structural isomers with the molecular formula C10H12O.[1][2] Both possess an acetyl group and an ethyl group attached to a benzene (B151609) ring, differing only in the relative positions of these substituents.[1][2] This seemingly minor structural variance leads to significant differences in their electronic properties and, consequently, their chemical reactivity.
Chemical Structures:
-
This compound: The ethyl group is at the meta position relative to the acetyl group.[1]
-
4-Ethylacetophenone: The ethyl group is at the para position relative to the acetyl group.[2]
Comparative Reactivity
The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the acetyl and ethyl groups.
-
Acetyl Group (-COCH3): This is a deactivating group and a meta-director for electrophilic aromatic substitution. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles.
-
Ethyl Group (-CH2CH3): This is an activating group and an ortho-, para-director. It donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation, making the ring more nucleophilic.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[3] The rate and regioselectivity of this reaction are dictated by the directing effects of the existing substituents.
In 4-Ethylacetophenone , the activating ethyl group and the deactivating acetyl group are in opposition. The strong para-directing effect of the ethyl group and the meta-directing effect of the acetyl group reinforce substitution at the positions ortho to the ethyl group (and meta to the acetyl group). The ethyl group's electron-donating nature makes the ring more reactive than that of this compound.
In This compound , the directing effects are more complex. The ethyl group directs incoming electrophiles to the ortho and para positions relative to it, while the acetyl group directs to the meta positions. This can lead to a mixture of products. However, the overall electron density of the ring is lower compared to the 4-isomer due to the less effective delocalization of the ethyl group's activating effect.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a key reaction for ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[4] The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the aromatic ring.
In 4-Ethylacetophenone , the electron-donating ethyl group at the para position increases the electron density on the carbonyl carbon through resonance and inductive effects. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles.
In This compound , the ethyl group is in the meta position. Its electron-donating inductive effect is weaker at the carbonyl carbon compared to the para-isomer. Consequently, the carbonyl carbon in the 3-isomer is more electron-deficient and thus more reactive towards nucleophilic attack.
Quantitative Data Summary
| Reaction Type | Isomer | Predicted Relative Rate | Rationale |
| Electrophilic Aromatic Substitution (e.g., Nitration) | This compound | Slower | The ethyl group's activating effect is less pronounced, leading to a less nucleophilic aromatic ring. |
| 4-Ethylacetophenone | Faster | The para-ethyl group strongly activates the ring towards electrophilic attack. | |
| Nucleophilic Addition (e.g., Reduction with NaBH4) | This compound | Faster | The carbonyl carbon is more electrophilic due to the weaker electron-donating effect from the meta-ethyl group. |
| 4-Ethylacetophenone | Slower | The para-ethyl group donates electron density to the carbonyl carbon, reducing its electrophilicity. |
Experimental Protocols
To experimentally validate the predicted reactivity differences, the following protocols can be employed.
Competitive Nitration (for Electrophilic Aromatic Substitution)
Objective: To determine the relative rates of nitration of this compound and 4-Ethylacetophenone.
Procedure:
-
An equimolar mixture of this compound and 4-Ethylacetophenone is dissolved in a suitable inert solvent (e.g., dichloromethane).
-
The mixture is cooled in an ice bath.
-
A nitrating mixture (a solution of nitric acid and sulfuric acid) is added dropwise with constant stirring.[5]
-
The reaction is allowed to proceed for a specific time and then quenched by pouring it into ice water.
-
The organic layer is separated, washed, dried, and analyzed by gas chromatography-mass spectrometry (GC-MS).
-
The relative amounts of the nitrated products of each isomer are quantified to determine the relative reactivity.
Comparative Reduction (for Nucleophilic Addition)
Objective: To compare the rates of reduction of this compound and 4-Ethylacetophenone with sodium borohydride (B1222165).
Procedure:
-
Two separate reactions are set up under identical conditions (temperature, solvent, and concentration).
-
In one reaction vessel, this compound is dissolved in ethanol (B145695). In the other, 4-Ethylacetophenone is dissolved in ethanol.
-
A standardized solution of sodium borohydride in ethanol is added simultaneously to both reaction vessels with vigorous stirring.
-
Aliquots are taken from each reaction at regular time intervals and quenched with an acidic solution.
-
The concentration of the remaining acetophenone (B1666503) in each aliquot is determined using High-Performance Liquid Chromatography (HPLC).
-
The rate of disappearance of each starting material is calculated to determine the relative rates of reduction.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
References
spectral analysis comparison of acetophenone isomers
For Researchers, Scientists, and Drug Development Professionals
In the fields of chemical research and pharmaceutical development, the precise identification of isomeric compounds is crucial, as subtle variations in structure can lead to significant differences in chemical reactivity, physical properties, and biological activity. This guide provides an objective comparison of acetophenone (B1666503) and its ortho-, meta-, and para-hydroxy isomers (2'-hydroxyacetophenone, 3'-hydroxyacetophenone (B363920), and 4'-hydroxyacetophenone) through spectral analysis. The comparative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are presented in structured tables, supported by detailed experimental protocols.
Introduction to Acetophenone and Its Isomers
Acetophenone is the simplest aromatic ketone and serves as a common building block in organic synthesis. Its hydroxylated isomers, 2'-, 3'-, and 4'-hydroxyacetophenone (B195518), are of particular interest in medicinal chemistry and materials science. The position of the hydroxyl group on the phenyl ring significantly influences the molecule's electronic properties and intermolecular interactions, which in turn leads to distinct spectroscopic signatures.
Comparative Spectral Data
The following sections provide a detailed comparison of the spectral data for acetophenone and its hydroxy isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The position of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations are particularly diagnostic for these compounds.
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Acetophenone | ~1685 | N/A | ~3060 | ~1600, ~1580 |
| 2'-Hydroxyacetophenone (B8834) | ~1645 | ~3200 (broad) | ~3070 | ~1615, ~1580 |
| 3'-Hydroxyacetophenone | ~1680 | ~3300 (broad) | ~3070 | ~1605, ~1585 |
| 4'-Hydroxyacetophenone | ~1670[1] | ~3350 (broad) | ~3000[1] | ~1600[1] |
Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and instrument calibration.
Key Observations:
-
The carbonyl stretch of 2'-hydroxyacetophenone is at a significantly lower wavenumber due to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.[2]
-
The hydroxyl stretches for all hydroxy isomers are broad, indicative of hydrogen bonding.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) and splitting patterns of the aromatic protons and the hydroxyl proton are key differentiators for the isomers.
| Compound | -CH₃ (s) (δ ppm) | Aromatic Protons (m) (δ ppm) | -OH (s, broad) (δ ppm) | Solvent |
| Acetophenone | ~2.61[3] | ~7.45 - 7.97[3] | N/A | CDCl₃ |
| 2'-Hydroxyacetophenone | ~2.61 | ~6.80 - 7.78 | ~12.25 | CDCl₃ |
| 3'-Hydroxyacetophenone | ~2.59[4] | ~7.14 - 7.56[4] | ~7.0 (variable) | CDCl₃ |
| 4'-Hydroxyacetophenone | ~2.60[5] | ~6.98, ~7.92 (d)[5] | ~8.69 (variable)[5] | CDCl₃ |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The chemical shift of the -OH proton can vary with concentration and temperature.
Key Observations:
-
The hydroxyl proton of 2'-hydroxyacetophenone exhibits a significant downfield shift (~12.25 ppm) due to strong intramolecular hydrogen bonding, making it easily distinguishable.[2]
-
The aromatic region of 4'-hydroxyacetophenone shows a simpler splitting pattern (two doublets) due to the symmetry of the molecule.
-
The aromatic protons of 3'-hydroxyacetophenone display a more complex multiplet pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | -CH₃ (δ ppm) | C=O (δ ppm) | Aromatic Carbons (δ ppm) | Solvent |
| Acetophenone | ~26.5[3] | ~198.1[3] | ~128.2, ~128.5, ~133.0, ~137.1[3] | CDCl₃ |
| 2'-Hydroxyacetophenone | ~26.5 | ~204.6 | ~118.3, ~118.9, ~119.7, ~130.8, ~136.4, ~162.4 | CDCl₃ |
| 3'-Hydroxyacetophenone | ~26.7 | ~198.5 | ~114.9, ~120.4, ~121.3, ~129.8, ~138.4, ~156.1 | CDCl₃ |
| 4'-Hydroxyacetophenone | ~26.3[6] | ~198.9[6] | ~115.6, ~129.5, ~131.3, ~161.5[6] | CDCl₃ |
Note: Chemical shifts are reported in ppm relative to TMS.
Key Observations:
-
The carbonyl carbon of 2'-hydroxyacetophenone is shifted downfield compared to the other isomers.
-
The number of distinct aromatic carbon signals can help confirm the substitution pattern, with 4'-hydroxyacetophenone showing fewer signals due to its symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and elucidating the structure.
| Compound | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Acetophenone | 120 | 105 | 77, 51 |
| 2'-Hydroxyacetophenone | 136 | 121 | 93, 65 |
| 3'-Hydroxyacetophenone | 136[7] | 121[7] | 93, 65[7] |
| 4'-Hydroxyacetophenone | 136[8] | 121[8] | 93, 65[8] |
Key Observations:
-
All three hydroxyacetophenone isomers have the same molecular weight (136 g/mol ) and thus the same molecular ion peak.[2]
-
The primary fragmentation pathway for all four compounds is the loss of a methyl group (-CH₃, 15 Da) to form a stable acylium ion, which is often the base peak.
-
Further fragmentation can involve the loss of carbon monoxide (CO, 28 Da).
-
While the mass spectra of the isomers are very similar, subtle differences in the relative intensities of fragment ions may be observed.[2]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for distinguishing the acetophenone isomers based on their spectral data.
Caption: Workflow for the spectroscopic differentiation of acetophenone isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples (hydroxyacetophenone isomers), a small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For liquid samples (acetophenone), a drop of the neat liquid is placed between two sodium chloride (NaCl) or KBr plates.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without sample) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet.
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the pulse angle (e.g., 90°), relaxation delay, and the number of scans required to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nucleus. A greater number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum, which is a plot of intensity versus chemical shift (in ppm).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For volatile compounds like acetophenone, gas chromatography-mass spectrometry (GC-MS) is common. For less volatile solids, a direct insertion probe may be used where the sample is heated to vaporization within the ion source.
-
Ionization: Electron ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum, which is a plot of relative intensity versus m/z.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 3'-Hydroxyacetophenone(121-71-1) 1H NMR [m.chemicalbook.com]
- 5. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Ethylacetophenone and Other Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenones, a class of aromatic ketones, are prevalent in nature and have garnered significant interest in the scientific community for their diverse biological activities. These compounds serve as important precursors in organic synthesis and are investigated for their potential applications in pharmaceuticals, agriculture, and cosmetics. This guide provides a comparative analysis of the biological activity of 3-Ethylacetophenone against other structurally related acetophenones. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its and other acetophenones' biological effects, supported by experimental methodologies and insights into potential mechanisms of action.
Comparative Biological Activity
Acetophenone (B1666503) and its derivatives have been reported to exhibit a range of biological activities, including insect repellency, antimicrobial effects, and cytotoxicity. The nature and position of substituents on the phenyl ring play a crucial role in determining the specific activity and potency of these compounds.
Insect Repellent and Attractant Activity
Acetophenones are known to play a dual role in insect behavior, acting as either repellents or attractants depending on the specific compound, insect species, and context.
In comparison, its isomer, 4-Ethylacetophenone , has been shown to have repellent effects on the malaria mosquito, Anopheles gambiae[1][2]. It has also been identified as a component in a blend of volatile compounds that attract biocontrol agents for agricultural weeds[]. Unsubstituted Acetophenone itself has demonstrated repellent properties against various insects, including tsetse flies, but can also act as an attractant for other species like the Aedes mosquito, which is a vector for diseases like dengue and Zika virus[1][2]. This highlights the nuanced structure-activity relationship within this class of compounds.
Table 1: Insect Repellent/Attractant Activity of Selected Acetophenones
| Compound | Activity | Target Insect(s) | Quantitative Data |
| This compound | Repellent (putative) | General insects | Not available |
| 4-Ethylacetophenone | Repellent | Anopheles gambiae | Specific repellency data not available in reviewed sources |
| Attractant (in blend) | Galerucella placida | Part of a bioactive synthetic blend | |
| Acetophenone | Repellent | Tsetse flies (Glossina spp.) | Effective in field experiments |
| Attractant | Aedes aegypti | Electrophysiological response detected by antennae |
Antimicrobial Activity
Various derivatives of acetophenone have been investigated for their ability to inhibit the growth of bacteria and fungi. The antimicrobial potential is often influenced by the presence of hydroxyl, amino, or other functional groups on the aromatic ring.
For This compound , there is a lack of specific data, such as Minimum Inhibitory Concentration (MIC) values, against common bacterial or fungal strains in the available literature.
In contrast, studies on other acetophenone derivatives have shown promising antimicrobial activities. For instance, hydroxyacetophenones are known to possess antibacterial properties. While a direct comparison is not possible, the data on these related compounds suggest that the acetophenone scaffold can be a promising starting point for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Acetophenone Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Not available | Not available |
| Various Hydroxyacetophenone Derivatives | Escherichia coli, Staphylococcus aureus, etc. | Varies significantly based on substitution |
| Chalcones and Schiff bases from aminoacetophenones | Various bacteria and fungi | Reported to have significant activity |
Cytotoxic Activity
The potential of acetophenone derivatives as anticancer agents has been an area of active research. The cytotoxicity of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
There is no specific cytotoxic data available for This compound in the reviewed literature.
However, numerous other acetophenone derivatives have demonstrated significant cytotoxic effects. For example, paeonol (B1678282) (2'-hydroxy-4'-methoxyacetophenone) has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of multiple signaling pathways[4]. Similarly, xanthoxylin, another acetophenone derivative, has exhibited anticancer properties[4]. These findings underscore the potential of the acetophenone core in the design of novel cytotoxic agents.
Table 3: Cytotoxic Activity of Selected Acetophenone Derivatives
| Compound | Cancer Cell Line | IC50 Value |
| This compound | Not available | Not available |
| Paeonol | Various | Varies with cell line |
| Xanthoxylin | Oral squamous carcinoma, breast cancer | Varies with cell line |
| Other Hydroxy- and Methoxy- acetophenones | Various | Reported with varying potencies |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are outlines of standard protocols for the key experiments discussed.
Insect Repellent Assay (Arm-in-Cage Method)
This laboratory-based assay is commonly used to evaluate the efficacy of topical insect repellents.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Ethylacetophenone
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of common analytical techniques applicable to the analysis of 3-Ethylacetophenone, a key intermediate and fragrance component. Due to the limited availability of specific validation data for this compound, this document leverages data from structurally similar aromatic ketones to provide a representative comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.
Data Presentation: A Comparative Analysis
The selection of an analytical method is contingent on its performance characteristics. The following tables summarize typical validation parameters for HPLC and GC methods, providing a baseline for what can be expected during the analysis of this compound.
Table 1: Representative HPLC Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Specificity | Method is specific if no interference is observed at the retention time of the analyte. |
Table 2: Representative GC-MS Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) | < 5.0% |
| Specificity | Confirmed by characteristic mass spectrum fragmentation pattern. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are typical protocols for HPLC and GC analysis of aromatic ketones like this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typical. For example, a mobile phase of acetonitrile and water (60:40 v/v) can be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance, for instance, 245 nm.
-
Injection Volume: A 20 µL injection volume is a common starting point.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This technique is ideal for the analysis of volatile and semi-volatile compounds like this compound, especially for impurity profiling and trace-level analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Mass Range: A scan range of m/z 40-400 is generally sufficient.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane (B109758) or methanol.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Ethylacetophenone Isomers
A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of ethylacetophenone positional isomers, supported by experimental data and analysis.
The positional isomerism of the ethyl group on the acetophenone (B1666503) ring significantly influences the electronic environment of the molecule, leading to distinct and identifiable differences in their spectroscopic profiles. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethylacetophenone, 3-Ethylacetophenone, and 4-Ethylacetophenone. Understanding these spectroscopic nuances is crucial for the unambiguous identification and characterization of these isomers in various research and development settings.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three ethylacetophenone isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | 2-Ethylacetophenone (ppm) | This compound (ppm) | 4-Ethylacetophenone (ppm) |
| -CH₃ (acetyl) | 2.58 (s, 3H) | 2.60 (s, 3H) | 2.59 (s, 3H) |
| -CH₂- (ethyl) | 2.73 (q, J = 7.6 Hz, 2H) | 2.72 (q, J = 7.6 Hz, 2H) | 2.73 (q, J = 7.6 Hz, 2H) |
| -CH₃ (ethyl) | 1.25 (t, J = 7.6 Hz, 3H) | 1.26 (t, J = 7.6 Hz, 3H) | 1.26 (t, J = 7.6 Hz, 3H) |
| Aromatic Protons | 7.25-7.45 (m, 3H), 7.69 (d, 1H) | 7.38 (t, 1H), 7.50 (d, 1H), 7.75 (d, 1H), 7.78 (s, 1H) | 7.29 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | 2-Ethylacetophenone (ppm) | This compound (ppm) | 4-Ethylacetophenone (ppm) |
| C=O | 204.8 | 198.5 | 197.8 |
| -CH₃ (acetyl) | 29.5 | 26.7 | 26.5 |
| -CH₂- (ethyl) | 26.2 | 28.9 | 29.0 |
| -CH₃ (ethyl) | 15.6 | 15.4 | 15.5 |
| Aromatic C (quaternary) | 142.3, 137.9 | 144.5, 137.5 | 150.5, 134.9 |
| Aromatic CH | 125.5, 128.8, 130.6, 131.9 | 125.7, 128.5, 128.6, 133.8 | 128.1, 128.2 |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Vibrational Mode | 2-Ethylacetophenone (cm⁻¹) | This compound (cm⁻¹) | 4-Ethylacetophenone (cm⁻¹) |
| C=O Stretch | ~1685 | ~1687 | ~1684 |
| Aromatic C-H Stretch | ~3060 | ~3065 | ~3050 |
| Aliphatic C-H Stretch | ~2970, ~2875 | ~2968, ~2876 | ~2967, ~2875 |
| Aromatic C=C Stretch | ~1605, ~1450 | ~1608, ~1480 | ~1608, ~1460 |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Fragment (m/z) | Proposed Structure | 2-Ethylacetophenone | This compound | 4-Ethylacetophenone |
| 148 | [M]⁺ | Present | Present | Present |
| 133 | [M - CH₃]⁺ | Abundant | Abundant | Abundant |
| 105 | [M - C₂H₅]⁺ or [C₆H₅CO]⁺ | Major | Major | Major |
| 77 | [C₆H₅]⁺ | Present | Present | Present |
| 43 | [CH₃CO]⁺ | Present | Present | Present |
Analysis of Spectroscopic Differences
The electronic effects of the ethyl group's position on the aromatic ring are the primary drivers of the observed spectroscopic differences.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are most indicative of the isomer.
-
4-Ethylacetophenone: Exhibits a simple, symmetrical pattern with two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the acetyl group are deshielded and appear further downfield.
-
This compound: Shows a more complex splitting pattern with four distinct aromatic signals due to the meta-substitution, breaking the symmetry of the ring.
-
2-Ethylacetophenone: Also displays a complex multiplet for the aromatic protons. The proximity of the ethyl group to the acetyl group in the ortho position can lead to steric hindrance, which may influence the conformation and thereby the chemical environment of the protons.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon (C=O) is a key differentiator.
-
2-Ethylacetophenone: The carbonyl carbon is significantly deshielded (appears at a higher ppm value) compared to the other two isomers. This is likely due to the steric interaction with the ortho-ethyl group, which may force the acetyl group slightly out of the plane of the aromatic ring, altering its electronic environment.
-
3- and 4-Ethylacetophenone: The carbonyl carbon chemical shifts are more similar to each other, reflecting a less sterically hindered environment.
Infrared (IR) Spectroscopy
The C=O stretching frequency is subtly influenced by the ethyl group's position. While the differences are small, they can be discerned with a high-resolution instrument. The overall IR spectra are quite similar, with characteristic absorptions for the carbonyl group, and aromatic and aliphatic C-H bonds.
Mass Spectrometry
The mass spectra of all three isomers are dominated by fragmentation patterns characteristic of acetophenones. The molecular ion peak at m/z 148 is observed for all three. The most abundant fragment is typically at m/z 133, corresponding to the loss of a methyl radical from the acetyl group. A prominent peak at m/z 105 is also observed, which can be attributed to the loss of an ethyl radical or the formation of the benzoyl cation. While the major fragments are the same, the relative intensities of these fragments may show minor variations between the isomers.
Logical Relationships in Spectroscopic Data
The following diagram illustrates the influence of the ethyl group's position on the key spectroscopic features.
Caption: Positional isomerism dictates distinct spectroscopic fingerprints.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ethylacetophenone isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard proton experiment was performed with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Parameters: A proton-decoupled carbon experiment was performed with a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: The spectrum was typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the empty sample compartment was recorded prior to the sample analysis.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column or by direct infusion.
-
Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector recorded the abundance of each ion.
-
Data Processing: The data was processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
This comprehensive guide provides a solid foundation for the differentiation of 2-, 3-, and 4-ethylacetophenone isomers using standard spectroscopic techniques. The distinct patterns observed, particularly in NMR spectroscopy, allow for their confident identification.
A Comparative Guide to the Synthesis of 3-Ethylacetophenone: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic routes to 3-Ethylacetophenone, a valuable ketone compound. We will objectively compare the performance of different methods, supported by experimental data, to aid in the selection of the most suitable pathway for your research or production needs.
This analysis focuses on three primary synthetic strategies: Friedel-Crafts acylation, Grignard reaction with a nitrile, and oxidation of a secondary alcohol. Each route is evaluated based on reagent costs, reaction yields, and overall process considerations including safety and environmental impact.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Yield (%) | Estimated Reagent Cost per Gram of Product * | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Ethylbenzene (B125841), Acetyl Chloride | Aluminum Chloride (AlCl₃) | Low (meta-isomer) | High (due to low yield and separation costs) | Readily available starting materials. | Poor regioselectivity, leading to a mixture of isomers and difficult purification; harsh reaction conditions. |
| Grignard Reaction | 3-Ethylbenzonitrile (B1329685), Methyl Magnesium Bromide | - | High (estimated >80%) | Moderate | High selectivity; good to excellent yields. | Moisture-sensitive reagents require anhydrous conditions; safety considerations with Grignard reagents. |
| Oxidation of 1-(3-ethylphenyl)ethanol | 1-(3-ethylphenyl)ethanol | Pyridinium (B92312) Chlorochromate (PCC) | High (typically >90%) | Moderate to High | High yields; reliable and well-established method. | Use of a toxic and carcinogenic chromium-based reagent; waste disposal concerns. |
| Green Oxidation Alternative (Swern) | 1-(3-ethylphenyl)ethanol | Oxalyl Chloride, DMSO, Triethylamine (B128534) | High (estimated >90%) | Moderate | Avoids heavy metals; mild reaction conditions. | Requires cryogenic temperatures; produces a foul-smelling byproduct (dimethyl sulfide). |
| Green Oxidation Alternative (Dess-Martin) | 1-(3-ethylphenyl)ethanol | Dess-Martin Periodinane (DMP) | High (typically >90%) | High | Mild conditions; high selectivity; avoids toxic metals. | Reagent is expensive and can be explosive under certain conditions. |
*Estimated costs are based on currently available retail prices for laboratory-grade chemicals and may vary depending on supplier and scale.
Logical Workflow for Synthesis Route Selection
The following diagram illustrates a logical workflow for selecting the most appropriate synthesis route for this compound based on key decision criteria.
Detailed Experimental Protocols
Route 1: Grignard Reaction of 3-Ethylbenzonitrile
This route offers high selectivity for the desired product.
Reaction Scheme:
3-Ethylbenzonitrile + CH₃MgBr → 1-(3-ethylphenyl)ethan-1-imine --(H₃O⁺)--> this compound
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction with Nitrile: A solution of 3-ethylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Route 2: Oxidation of 1-(3-ethylphenyl)ethanol
This route involves the oxidation of a secondary alcohol to the corresponding ketone.
Reaction Scheme:
1-(3-ethylphenyl)ethanol + [Oxidizing Agent] → this compound
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(3-ethylphenyl)ethanol (1.0 equivalent) in dichloromethane (B109758) (DCM) is added pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction: The mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield this compound.
Expected Yield: Oxidation of secondary alcohols with PCC is a very efficient reaction, with yields typically exceeding 90%.
Experimental Protocol:
-
Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C. A solution of dimethyl sulfoxide (B87167) (DMSO) (2.0 equivalents) in anhydrous DCM is added dropwise.
-
Addition of Alcohol: A solution of 1-(3-ethylphenyl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO solution at -78 °C.
-
Addition of Base: After stirring for 30 minutes, triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
Work-up and Purification: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Expected Yield: Swern oxidations are known for their high efficiency, with expected yields generally above 90%.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(3-ethylphenyl)ethanol (1.0 equivalent) in anhydrous DCM is added Dess-Martin Periodinane (1.5 equivalents) at room temperature.
-
Reaction: The reaction is stirred at room temperature for 1-2 hours until completion.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Expected Yield: DMP oxidations are typically very high-yielding, often exceeding 95%.
Cost Analysis of Reagents
| Reagent | CAS Number | Estimated Price (USD/kg) |
| Ethylbenzene | 100-41-4 | 10 - 20 |
| Acetyl Chloride | 75-36-5 | 50 - 100 |
| Aluminum Chloride | 7446-70-0 | 20 - 40 |
| 3-Ethylbenzonitrile | 34136-57-7 | 1500 - 3000 |
| Methylmagnesium Bromide (3M in Ether) | 75-16-1 | 200 - 400 (per Liter) |
| 1-(3-ethylphenyl)ethanol | 54264-96-9 | 2000 - 4000 |
| Pyridinium Chlorochromate (PCC) | 26299-14-9 | 150 - 300 |
| Oxalyl Chloride | 79-37-8 | 100 - 200 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 10 - 20 |
| Triethylamine | 121-44-8 | 20 - 40 |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | 5000 - 10000 |
Prices are estimates for laboratory-grade chemicals and can vary significantly based on purity, quantity, and supplier.
Benefits and Drawbacks of Each Route
Friedel-Crafts Acylation
-
Benefits: The primary advantage of this route is the low cost and ready availability of the starting materials, ethylbenzene and acetyl chloride.
-
Drawbacks: The major drawback is the poor regioselectivity. The ethyl group is an ortho-, para-director, leading to the formation of 2-ethylacetophenone and 4-ethylacetophenone as the major products. The desired this compound is formed in very low yields, making separation and purification difficult and costly. The reaction also uses a strong Lewis acid, which requires anhydrous conditions and can generate significant acidic waste.
Grignard Reaction
-
Benefits: This method offers excellent selectivity for the desired product, as the nitrile group dictates the position of the ketone. Yields are generally high.
-
Drawbacks: Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous conditions and an inert atmosphere. The starting material, 3-ethylbenzonitrile, is relatively expensive. There are also safety concerns associated with the handling of pyrophoric Grignard reagents, although the use of continuous flow reactors can mitigate these risks on a larger scale.
Oxidation of 1-(3-ethylphenyl)ethanol
-
Benefits: This is a reliable and high-yielding method for the synthesis of ketones from secondary alcohols.
-
Drawbacks:
-
PCC: The use of pyridinium chlorochromate is a significant drawback due to its toxicity and carcinogenicity. The disposal of chromium-containing waste is also a major environmental concern.
-
Swern Oxidation: While avoiding toxic heavy metals, this method requires cryogenic temperatures (-78 °C), which can be energy-intensive and difficult to scale up. It also produces dimethyl sulfide, a volatile and foul-smelling byproduct that requires careful handling and waste treatment.
-
Dess-Martin Oxidation: This is a mild and selective method that avoids toxic metals. However, the Dess-Martin Periodinane reagent is expensive and can be explosive under certain conditions, requiring careful handling.
-
Conclusion
For the laboratory-scale synthesis of this compound where high purity and yield are critical, the Grignard reaction of 3-ethylbenzonitrile appears to be the most favorable route, despite the higher cost of the starting material and the need for anhydrous conditions. The high selectivity ensures a straightforward purification process.
For larger-scale production, the oxidation of 1-(3-ethylphenyl)ethanol could be a viable option, particularly if a greener and more cost-effective oxidation method can be optimized. While the PCC route is efficient, its environmental and safety drawbacks make it less desirable. The Swern and Dess-Martin oxidations offer greener alternatives, but their scalability and cost-effectiveness need to be carefully evaluated. The Swern oxidation's operational complexity and the high cost of the Dess-Martin periodinane are significant considerations.
The Friedel-Crafts acylation of ethylbenzene is the least practical approach for obtaining pure this compound due to its inherent lack of regioselectivity, leading to low yields of the desired product and significant purification challenges.
Comparative Cross-Reactivity Analysis of 3-Ethylacetophenone Analogs: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data for the cross-reactivity of 3-Ethylacetophenone and its analogs are not extensively available in the public domain. This guide, therefore, presents a hypothetical case study to provide a framework for conducting and interpreting such studies. The methodologies and principles described are based on established practices for assessing the cross-reactivity of small molecules.
Introduction
This compound is an aromatic ketone with potential applications in organic synthesis and as an intermediate in the manufacturing of various compounds.[1] As with any lead compound in drug discovery or diagnostics, understanding its cross-reactivity profile and that of its analogs is crucial for ensuring target specificity and minimizing off-target effects. This guide outlines a systematic approach to evaluating the cross-reactivity of a hypothetical series of this compound derivatives.
Hypothetical Compound Library
To illustrate a cross-reactivity study, a hypothetical library of this compound analogs has been designed. The parent compound, this compound, serves as the reference against which the cross-reactivity of its analogs is measured. The selected analogs feature systematic variations to the aromatic ring to assess the impact of different functional groups on antibody binding and target selectivity.
Data Presentation: Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a series of this compound derivatives against a specific target, as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM), where a lower value indicates higher binding affinity and, therefore, higher potential cross-reactivity.
| Compound ID | Structure | Target Affinity (IC50 µM) | % Cross-Reactivity | Inferred Structure-Activity Relationship |
| EAP-001 | This compound | 2.5 | 100% | Reference Compound |
| EAP-002 | 4-Methyl-3-ethylacetophenone | 5.2 | 48% | The addition of a small methyl group at the para-position slightly decreases binding, suggesting some steric hindrance. |
| EAP-003 | 4-Chloro-3-ethylacetophenone | 15.8 | 16% | An electron-withdrawing chloro group at the para-position significantly reduces binding affinity. |
| EAP-004 | 4-Methoxy-3-ethylacetophenone | 3.1 | 81% | The presence of an electron-donating methoxy (B1213986) group at the para-position is well-tolerated and maintains high binding affinity. |
| EAP-005 | 2-Methyl-3-ethylacetophenone | 55.0 | 4.5% | A methyl group at the ortho-position drastically reduces binding, indicating significant steric hindrance near the acetyl group is detrimental to binding. |
Experimental Protocols
A detailed methodology for determining the cross-reactivity of the hypothetical this compound derivatives via a competitive ELISA is provided below. This is a standard and widely used method for assessing the binding affinity of small molecules to a target antibody or receptor.[2][3][4][5]
Competitive ELISA Protocol
1. Materials and Reagents:
-
Microtiter plates pre-coated with a target-specific antibody.
-
This compound (reference standard).
-
Hypothetical analog compounds (EAP-002 to EAP-005).
-
Enzyme-conjugated target antigen (e.g., HRP-conjugated this compound).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
2. Assay Procedure:
-
Preparation of Standards and Samples: Prepare a serial dilution of the this compound standard and each analog compound in the assay buffer.
-
Competition Reaction: Add a fixed concentration of the enzyme-conjugated target antigen to each well, followed by the addition of either the standard or the analog compounds at varying concentrations.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding to the antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the standard and analog compounds relative to the control (no competitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity of each analog using the formula: (% Cross-Reactivity = [IC50 of Reference Compound / IC50 of Analog Compound] x 100)
Visualizations
Experimental Workflow for Competitive ELISA
The following diagram illustrates the workflow for the competitive ELISA used to determine cross-reactivity.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Signaling Pathway Considerations
While this compound is not directly associated with a specific signaling pathway, its analogs could potentially interact with various biological targets. For instance, in drug development, if these compounds were designed as kinase inhibitors, it would be crucial to assess their cross-reactivity against a panel of related kinases to ensure selectivity.
Caption: A generic kinase signaling cascade illustrating potential off-target effects.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of this compound analogs. The presented data and protocols underscore the importance of systematic structure-activity relationship studies in the early stages of drug discovery and diagnostic assay development. By employing rigorous experimental designs and thorough data analysis, researchers can effectively characterize the selectivity of lead compounds and their derivatives, ultimately leading to safer and more effective chemical entities.
References
Efficacy of 3-Ethylacetophenone-Derived Compounds: A Comparative Analysis
An examination of the current scientific landscape reveals a notable gap in the synthesis and pharmacological evaluation of compounds directly derived from 3-ethylacetophenone. While the broader class of acetophenone (B1666503) derivatives has been extensively studied for various biological activities, specific research detailing the efficacy of this compound-derived compounds remains limited. This guide, therefore, serves to highlight the potential of this unexplored chemical space by drawing parallels with structurally similar acetophenone derivatives and to underscore the need for future research in this area.
Acetophenone and its derivatives are recognized as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The pharmacological profile of these compounds can be significantly modulated by the nature and position of substituents on the aromatic ring. However, a comprehensive search of the scientific literature did not yield specific studies focused on the synthesis and biological evaluation of a series of compounds derived from this compound.
This lack of specific data prevents a direct comparative analysis of this compound-derived compounds. To provide a relevant framework for researchers, this guide will instead focus on the established biological activities of closely related acetophenone derivatives, which can serve as a predictive basis for the potential efficacy of this compound analogues. We will explore the general synthetic routes and experimental protocols commonly employed in the study of acetophenone derivatives, which would be applicable to future investigations of this compound compounds.
Potential Therapeutic Applications Based on Related Compounds
Based on the activities of other substituted acetophenones, derivatives of this compound could potentially be explored for the following applications:
-
Anticancer Activity: Chalcones, Schiff bases, and pyrazolines derived from various acetophenones have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.
-
Antimicrobial Activity: Schiff bases and other derivatives of acetophenones have shown promising activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: Acetophenone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), carbonic anhydrase, and acetylcholinesterase, suggesting their potential in neurodegenerative and other diseases.
General Experimental Protocols
The following sections outline the typical experimental methodologies used for the synthesis and evaluation of acetophenone derivatives. These protocols can be adapted for the study of novel compounds derived from this compound.
Synthesis of Chalcone Derivatives
Chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base or acid catalyst.
-
General Procedure: To a solution of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired chalcone.
Synthesis of Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with a carbonyl compound.
-
General Procedure: A mixture of this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent (e.g., ethanol) is refluxed for several hours, often with a catalytic amount of acid. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.
In Vitro Cytotoxicity Assays
The anticancer activity of synthesized compounds is commonly evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Future Directions and a Call for Research
The absence of specific studies on this compound derivatives represents a significant opportunity for medicinal chemists and drug discovery professionals. The ethyl group at the meta-position of the acetophenone core offers a unique lipophilic and electronic character that could lead to novel structure-activity relationships and potentially improved pharmacological profiles compared to other substituted acetophenones.
Future research should focus on:
-
Synthesis of diverse libraries of this compound-derived chalcones, Schiff bases, pyrazolines, and other heterocyclic systems.
-
Systematic evaluation of these compounds for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
-
Investigation of the mechanisms of action and identification of the specific molecular targets and signaling pathways modulated by the most promising compounds.
To facilitate such research, a hypothetical experimental workflow is presented below.
Caption: Hypothetical workflow for the synthesis and evaluation of this compound derivatives.
This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this compound-derived compounds. By applying established synthetic and screening methodologies, new and effective therapeutic agents may be discovered.
A Comprehensive Guide to the Physicochemical and Spectroscopic Properties of 3-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation of the literature data for the key properties of 3-Ethylacetophenone (CAS No. 22699-70-3), a versatile organic compound utilized in various research and development applications. The information presented herein is curated from multiple reliable sources to ensure accuracy and provide a solid foundation for experimental work.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][2] Its fundamental physicochemical properties are summarized in the table below, offering a comparative overview from various literature sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1][4] |
| Boiling Point | 114 °C | [2] |
| Melting Point | -20 °C | [2] |
| Density | 0.963 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Typical Aromatic Protons | m | 4H | Ar-H |
| Typical Acetyl Protons | s | 3H | -COCH₃ |
| Typical Ethyl Protons (CH₂) | q | 2H | -CH₂CH₃ |
| Typical Ethyl Protons (CH₃) | t | 3H | -CH₂CH₃ |
| Note: Specific peak positions and coupling constants can be found in various spectral databases. Data is typically acquired in CDCl₃.[3] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Typical Carbonyl Carbon | ~198 |
| Typical Aromatic Carbons | ~128-145 |
| Typical Acetyl Carbon | ~26 |
| Typical Ethyl Carbons | ~15, ~29 |
| Note: Specific peak positions can be found in various spectral databases. Data is typically acquired in CDCl₃.[3][4] |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~1685 | C=O (Ketone) |
| ~2800-3000 | C-H (Aliphatic) |
| ~3000-3100 | C-H (Aromatic) |
| ~1600, ~1480 | C=C (Aromatic) |
| Note: The spectrum is often recorded as a liquid film.[3][5] |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M-CH₃]⁺ |
| 105 | [M-C₂H₅-CO]⁺ |
| Note: Electron Ionization (EI) is a common method used.[6] |
Experimental Protocols
The following are generalized experimental protocols for the determination of the key properties of this compound.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small liquid sample is the micro boiling point method.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end down.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]
-
2. Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume of the substance.
-
Apparatus: Pycnometer (a flask with a specific volume), analytical balance.
-
Procedure:
-
The mass of the clean and dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides detailed information about the structure of a molecule.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
A small amount of this compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
The NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
The FID is Fourier transformed to obtain the NMR spectrum.[8]
-
4. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr).
-
Procedure:
-
A drop of liquid this compound is placed between two salt plates to form a thin film.[6]
-
The salt plates are placed in the sample holder of the spectrometer.
-
A background spectrum of the empty spectrometer is first recorded.
-
The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.
-
5. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Apparatus: Mass spectrometer with an ionization source (e.g., Electron Ionization - EI).
-
Procedure:
-
A small amount of the sample is introduced into the ion source of the mass spectrometer.
-
The sample is vaporized and then ionized by a beam of electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.[9][10]
-
Data Validation Workflow
The following diagram illustrates a logical workflow for the validation of literature data for a chemical compound like this compound.
Caption: Workflow for literature data validation of this compound properties.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. quora.com [quora.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
A Guide to Inter-Laboratory Comparison of 3-Ethylacetophenone Analysis
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3-Ethylacetophenone, a crucial undertaking for ensuring the reliability and comparability of analytical results across different laboratories. Proficiency testing is essential for quality assurance and method validation in research, drug development, and quality control settings. While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a hypothetical study based on established proficiency testing principles to serve as a practical template for researchers, scientists, and drug development professionals.
Hypothetical Inter-Laboratory Study Results
An inter-laboratory comparison, or proficiency test (PT), evaluates the performance of participating laboratories in performing a specific analysis. In a typical PT for this compound, a homogenous and stable test material with a known, assigned concentration of the analyte would be distributed to all participants. The laboratories would then analyze the sample using their routine analytical methods and report their results to the PT provider.
The performance of each laboratory is often evaluated using a z-score, which indicates how far a laboratory's result deviates from the assigned value. A z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the participant laboratory
-
X is the assigned value for the test material
-
σ is the standard deviation for proficiency assessment (often a target standard deviation set by the PT provider)
Generally, a z-score within ±2 is considered satisfactory, a score between ±2 and ±3 is questionable, and a score outside ±3 is unsatisfactory.
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Analysis
| Participating Laboratory ID | Analytical Method | Reported Concentration (mg/L) | Standard Deviation of Measurement | Assigned Value (mg/L) | z-score | Performance Evaluation |
| Lab-001 | GC-MS | 9.85 | 0.45 | 10.00 | -0.30 | Satisfactory |
| Lab-002 | HPLC-UV | 10.20 | 0.50 | 10.00 | 0.40 | Satisfactory |
| Lab-003 | GC-FID | 9.50 | 0.60 | 10.00 | -1.00 | Satisfactory |
| Lab-004 | HPLC-UV | 11.20 | 0.75 | 10.00 | 2.40 | Questionable |
| Lab-005 | GC-MS | 8.90 | 0.55 | 10.00 | -2.20 | Questionable |
| Lab-006 | HPLC-DAD | 10.05 | 0.40 | 10.00 | 0.10 | Satisfactory |
| Lab-007 | GC-MS | 11.80 | 0.80 | 10.00 | 3.60 | Unsatisfactory |
Note: The data presented in this table is purely illustrative and intended to demonstrate the structure of results from an inter-laboratory comparison.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success and validity of any inter-laboratory comparison. The following are example methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and powerful analytical techniques for this type of compound.
Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Scope: This method describes the quantification of this compound in a solution using GC-MS with an internal standard.
2. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Internal Standard (IS), e.g., 4-Ethylacetophenone (≥98% purity)
- Solvent: Dichloromethane or Ethyl Acetate (HPLC grade or equivalent)
- Helium (carrier gas, ≥99.999% purity)
- Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
- Gas chromatograph equipped with a mass selective detector (MSD)
- Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Autosampler
4. Preparation of Standards and Samples:
- Stock Solutions (1000 mg/L): Accurately weigh and dissolve 100 mg of this compound reference standard and the internal standard in 100 mL of solvent in separate volumetric flasks.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range of the test material. Spike each calibration standard with a constant concentration of the internal standard.
- Sample Preparation: Dilute the provided test material with the solvent to fall within the calibration range. Spike the diluted sample with the same constant concentration of the internal standard as the calibration standards.
5. GC-MS Conditions:
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (splitless mode)
- Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 133, 148) and the internal standard.
6. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
- Determine the concentration of this compound in the test sample by using the peak area ratio from the sample and the calibration curve.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Scope: This method outlines the quantification of this compound in a solution using HPLC with a UV detector.
2. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
- HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Preparation of Standards and Samples:
- Stock Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of acetonitrile in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.
- Sample Preparation: Dilute the provided test material with the mobile phase to fall within the calibration range.
5. HPLC Conditions:
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: Set the UV detector to monitor the absorbance at the maximum wavelength for this compound (e.g., around 245 nm).
6. Data Analysis:
- Construct a calibration curve by plotting the peak area of this compound against its concentration.
- Determine the concentration of this compound in the test sample by using its peak area and the calibration curve.
Visualizing the Inter-Laboratory Comparison Process
To better understand the workflow and logic of an inter-laboratory comparison, the following diagrams are provided.
Caption: Workflow of a Proficiency Testing Scheme.
Caption: Logical Flow for Comparing Analytical Methods.
A Comparative Purity Assessment of Commercially Available 3-Ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 3-Ethylacetophenone, a key intermediate in various synthetic pathways. The assessment includes a review of typical purity levels from various suppliers, a discussion of common impurities, and a comparison with alternative aromatic ketones. Detailed experimental protocols for key analytical techniques are provided to enable researchers to perform their own purity assessments.
Purity of this compound and Alternatives
The purity of commercially available this compound and its alternatives is crucial for the reliability and reproducibility of research and manufacturing processes. The following table summarizes the typical purity levels of this compound and two common alternatives, Acetophenone (B1666503) and Propiophenone, as advertised by various chemical suppliers.
| Compound | Commercial Purity Range (%) | Common Analytical Methods for Purity Determination |
| This compound | 95 - 98[1][2] | GC-MS, HPLC, NMR |
| Acetophenone | 98 - 99[3][4][5][6] | GC, HPLC, NMR |
| Propiophenone | >98 - 99[7][8] | GC, HPLC, NMR |
It is important to note that the actual purity of a specific batch may vary, and it is always recommended to consult the supplier's certificate of analysis for lot-specific data.
Common Impurities in this compound
The most common method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene (B125841). This process can lead to the formation of several impurities, primarily:
-
Positional Isomers: 2-Ethylacetophenone and 4-Ethylacetophenone are common process-related impurities due to the possibility of acylation at the ortho and para positions of the ethylbenzene ring.
-
Polysubstituted Products: Diethylacetophenones can be formed if the acylation reaction occurs more than once on the aromatic ring.
-
Residual Starting Materials: Unreacted ethylbenzene and acylating agents may be present in the final product.
-
Solvent Residues: Residual solvents used during the synthesis and purification process can also be present.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methods. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are suitable for the analysis of aromatic ketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying its volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic ketones.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Quantification: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. Identification of impurities can be achieved by comparing their mass spectra with reference libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. A reverse-phase HPLC method is well-suited for the analysis of this compound and its non-volatile impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic ketones.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized to achieve the best separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not have signals overlapping with the analyte. For this compound, a suitable internal standard could be 1,3,5-trimethoxybenzene (B48636) or maleic anhydride. The internal standard must be accurately weighed.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a known amount of the internal standard (e.g., 10-20 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals being integrated) to allow for complete relaxation of all nuclei. This is crucial for accurate quantification.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of this compound (e.g., the singlet of the acetyl group protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound.
References
- 1. 22699-70-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. 22699-70-3 Cas No. | 3'-Ethylacetophenone | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. parchem.com [parchem.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. acetophenone 98-86-2 [thegoodscentscompany.com]
- 7. Propiophenone Chemical - Industrial Grade, 99% Purity | High Purity Pharmaceutical Intermediate, Cas No: 93-55-0, 2-year Shelf Life, Moisture Sensitive at Best Price in Bharuch | King Life Sciences [tradeindia.com]
- 8. Propiophenone, 99% | Fisher Scientific [fishersci.ca]
Performance Benchmarking of 3-Ethylacetophenone as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Ethylacetophenone's performance as a synthetic intermediate against its positional isomers, 2-Ethylacetophenone and 4-Ethylacetophenone. The focus is on two key chemical transformations: its synthesis via Friedel-Crafts acylation and its subsequent use in the Claisen-Schmidt condensation to form chalcones, which are important precursors for various biologically active compounds. This analysis is supported by experimental data to inform the selection of the most efficient synthetic routes.
I. Synthesis of Ethylacetophenone Isomers via Friedel-Crafts Acylation
The Friedel-Crafts acylation of ethylbenzene (B125841) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst is a common method for synthesizing ethylacetophenone isomers. The position of the ethyl group on the benzene (B151609) ring directs the incoming acetyl group, leading to a mixture of ortho, meta, and para isomers.
Data Presentation: Isomer Distribution in Friedel-Crafts Acylation
The regioselectivity of the Friedel-Crafts acylation of ethylbenzene is influenced by both electronic and steric factors. The ethyl group is an ortho-, para-directing activator. However, steric hindrance from the ethyl group can disfavor ortho substitution.
| Product Isomer | Typical Yield (%) | Key Observations |
| 2-Ethylacetophenone (ortho) | ~2-5% | The low yield is primarily attributed to significant steric hindrance from the adjacent ethyl group, impeding the approach of the electrophile. |
| This compound (meta) | ~7-15% | Although the ethyl group is not a meta-director, a notable amount of the meta isomer is often formed. This can be influenced by reaction conditions such as catalyst and temperature. |
| 4-Ethylacetophenone (para) | ~75-85% | This is the major product due to the para-directing nature of the ethyl group and the absence of steric hindrance at this position. |
Note: The yields presented are typical and can vary based on specific reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation of Ethylbenzene
This protocol outlines a general procedure for the synthesis of ethylacetophenone isomers.
Materials:
-
Ethylbenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (or another suitable inert solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, slowly add acetyl chloride.
-
To this mixture, add ethylbenzene dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of ethylacetophenone isomers, can be purified and the isomers separated by column chromatography.
II. Performance in Chalcone (B49325) Synthesis: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like benzaldehyde) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. The reactivity of substituted acetophenones in this reaction is influenced by both the electronic and steric effects of the substituent.
Data Presentation: Comparative Yields in Chalcone Synthesis
The position of the ethyl group on the acetophenone (B1666503) ring has a significant impact on the yield of the resulting chalcone in the Claisen-Schmidt condensation with benzaldehyde (B42025).
| Ketone | Product | Typical Yield (%) | Key Observations |
| 2-Ethylacetophenone | (E)-1-(2-ethylphenyl)-3-phenylprop-2-en-1-one | Lower | The ortho-ethyl group imposes significant steric hindrance, which can impede the formation of the enolate and its subsequent attack on the benzaldehyde, leading to lower yields compared to the meta and para isomers.[1] |
| This compound | (E)-1-(3-ethylphenyl)-3-phenylprop-2-en-1-one | Moderate to High | The meta-ethyl group has a minimal steric effect on the acetyl group, allowing for efficient reaction. The electronic effect of the ethyl group is weakly activating, which can slightly enhance the reactivity of the enolate. |
| 4-Ethylacetophenone | (E)-1-(4-ethylphenyl)-3-phenylprop-2-en-1-one | High | The para-ethyl group exerts no steric hindrance on the acetyl group. Its electron-donating nature can increase the nucleophilicity of the enolate, often leading to high yields. |
| Acetophenone (Unsubstituted) | Chalcone | High | Serves as a baseline for comparison, typically giving high yields due to the absence of steric hindrance.[1] |
Note: Yields are dependent on specific reaction conditions such as the base used, solvent, temperature, and reaction time.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones from ethylacetophenone isomers and benzaldehyde.
Materials:
-
Substituted Ethylacetophenone (2-, 3-, or 4-isomer)
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 10-20%)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
Procedure:
-
Dissolve the ethylacetophenone isomer and benzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[2] The formation of a precipitate (the chalcone) may be observed.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
The precipitated crude chalcone is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3][4]
III. Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthesis and the key transformations discussed, the following diagrams are provided.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of 3-Ethylacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 3-Ethylacetophenone, an aromatic ketone utilized in various chemical syntheses. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
Properties and Hazards of this compound
This compound (CAS No. 22699-70-3) is a clear, colorless to light yellow liquid.[1] It is classified as an aromatic ketone and is known to be soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin irritation (H315) [3]
-
Serious eye irritation (H319) [3]
-
May cause respiratory irritation (H335) [3]
A comprehensive understanding of these hazards is the first step in ensuring safe handling and disposal.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Clear colourless to light yellow liquid | [1][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [2] |
Experimental Protocols for Proper Disposal
The following procedures are based on general best practices for the disposal of aromatic ketones and should be performed in conjunction with a site-specific risk assessment and in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with organic solvents.
-
Labeling: The label should clearly identify the contents as "Waste this compound" and include appropriate hazard symbols (e.g., irritant).
-
Segregation: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents, strong acids, or strong bases.[5]
Disposal Methodology
Incineration is the generally recommended method for the disposal of aromatic ketones like this compound.[6]
-
Step 1: Consultation: Consult your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and requirements for hazardous waste disposal.
-
Step 2: Packaging for Disposal: Ensure the waste container is securely sealed and stored in a well-ventilated area, away from sources of ignition, until it is collected by a licensed hazardous waste disposal company.[5]
-
Step 3: Professional Disposal: The waste must be transported and disposed of by a certified hazardous waste management service. These services are equipped to handle and incinerate chemical waste in a manner that is safe and compliant with environmental regulations.
Note: Direct disposal of this compound down the drain or in regular trash is strictly prohibited due to its hazardous properties and potential to contaminate water systems and the environment.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always prioritize safety and consult your institution's specific protocols before handling and disposing of any chemical waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 22699-70-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 22699-70-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Logistical Information for Handling 3-Ethylacetophenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile organic compounds (VOCs) like 3-Ethylacetophenone. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1-(3-ethylphenyl)ethanone, m-Ethylacetophenone[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | 218 - 220 °C (424 - 428 °F) | [3] |
| Melting Point | 9 °C (48 °F) | [3] |
| Flash Point | 85 °C (185 °F) | [4] |
| Density | 0.986 g/mL at 25 °C (77 °F) | [3] |
Hazard Identification:
This compound is classified as a combustible liquid and can cause skin and eye irritation.[1][3] It may also cause respiratory irritation.[1] Ingestion is considered harmful.[3]
| Hazard | GHS Classification | Precautionary Statement |
| Flammability | Combustible liquid (H227) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
| Skin Irritation | Causes skin irritation (H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| Eye Irritation | Causes serious eye irritation (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure to this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[6][7] | To prevent skin contact and irritation. Butyl rubber is effective against ketones.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[8][9] A face shield may be necessary for splash hazards.[7][9] | To protect eyes from splashes and vapors.[7] |
| Skin and Body Protection | Laboratory coat.[7][10] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10][11][12] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, which can cause respiratory irritation.[1][13] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential for mitigating the risks associated with this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11][12]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Administrative Controls:
-
Develop and review a Standard Operating Procedure (SOP) for all experimental work involving this compound.[10]
-
Provide comprehensive training to all personnel on the specific hazards and handling procedures for this chemical.[10]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[4]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
4. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.[10]
-
Do not mix with other waste streams unless compatibility has been confirmed.[3]
2. Container Management:
-
Use containers that are compatible with organic solvents.
-
Ensure waste containers are kept closed and stored in a well-ventilated area, away from sources of ignition.[4]
3. Disposal Method:
-
Dispose of chemical waste through a licensed hazardous waste disposal company.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Acetophenone, 3-ethyl- | C10H12O | CID 31493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. sjsu.edu [sjsu.edu]
- 7. allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. justrite.com [justrite.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. onepointesolutions.com [onepointesolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
